Stearyl stearoyl stearate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
54684-78-5 |
|---|---|
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
octadecyl 12-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-4-7-10-13-15-17-19-21-23-25-27-29-33-37-41-46-51-57-53(55)49-44-39-35-32-31-34-38-43-48-52(47-42-12-9-6-3)58-54(56)50-45-40-36-30-28-26-24-22-20-18-16-14-11-8-5-2/h52H,4-51H2,1-3H3 |
InChI Key |
QGWQWPPETFBXNT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Other CAS No. |
54684-78-5 |
physical_description |
PelletsLargeCrystals |
Origin of Product |
United States |
Foundational & Exploratory
"Stearyl stearoyl stearate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Stearyl Stearoyl Stearate (B1226849), a complex ester with significant applications in the pharmaceutical and cosmetic industries. This document elucidates the chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside a workflow for its application in cosmetic formulations. This guide is intended to be a valuable resource for professionals engaged in research, development, and quality control involving Stearyl Stearoyl Stearate.
Chemical Structure and IUPAC Name
Recent searches have clarified the chemical identity of "this compound," distinguishing it from the simpler ester, stearyl stearate. The correct structure for this compound is a more complex molecule.
The IUPAC name for this compound is octadecyl 12-octadecanoyloxyoctadecanoate .[1]
The corresponding CAS Number is 54684-78-5 .[1]
Below is a 2D representation of the chemical structure of octadecyl 12-octadecanoyloxyoctadecanoate.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to distinguish these from the properties of the less complex "stearyl stearate" (octadecyl octadecanoate).
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₀₆O₄ | [1] |
| Molecular Weight | 819.42 g/mol | [1] |
| Appearance | Waxy solid | |
| Solubility | Insoluble in water; soluble in oils | [2] |
| Melting Point | 53 °C | |
| Boiling Point | 688.16 °C (estimated) |
Experimental Protocols
Synthesis of this compound (Octadecyl 12-octadecanoyloxyoctadecanoate)
Materials:
-
12-Hydroxystearic acid
-
Stearyl alcohol (1-octadecanol)
-
Stearoyl chloride
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous solvent (e.g., toluene (B28343) or hexane)
-
Molecular sieves (activated)
-
Pyridine (or other suitable acid scavenger)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Esterification of 12-Hydroxystearic Acid with Stearyl Alcohol:
-
In a round-bottom flask, dissolve equimolar amounts of 12-hydroxystearic acid and stearyl alcohol in the anhydrous solvent.
-
Add immobilized lipase (typically 10% by weight of the substrates).
-
Add activated molecular sieves to remove water produced during the reaction.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Remove the solvent under reduced pressure to obtain the intermediate product, octadecyl 12-hydroxyoctadecanoate.
-
-
Acylation of the Hydroxyl Group:
-
Dissolve the intermediate product in a fresh portion of anhydrous solvent.
-
Add an equimolar amount of an acid scavenger, such as pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add an equimolar amount of stearoyl chloride to the cooled solution.
-
Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC or GC).
-
After the reaction is complete, wash the mixture with dilute acid and then with brine to remove the acid scavenger and its salt.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain pure octadecyl 12-octadecanoyloxyoctadecanoate.
-
Analytical Methods
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
Due to the high molecular weight and low volatility of this compound, direct GC-MS analysis is challenging. An indirect method involving hydrolysis and derivatization of the constituent fatty acids and alcohols is typically employed.
Sample Preparation (Hydrolysis and Derivatization):
-
Hydrolysis (Saponification):
-
Accurately weigh a sample of this compound into a reaction vial.
-
Add a methanolic solution of potassium hydroxide (B78521) (e.g., 0.5 M).
-
Heat the mixture (e.g., at 80°C for 1 hour) to hydrolyze the ester bonds, yielding stearic acid, 12-hydroxystearic acid, and stearyl alcohol.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs) and Silylation:
-
After cooling, add a derivatizing agent such as boron trifluoride in methanol (B129727) (BF₃-methanol) and heat to convert the fatty acids to their methyl esters (FAMEs).
-
For the hydroxylated fatty acid and the fatty alcohol, a subsequent silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| MS System | Agilent 5973 or equivalent single quadrupole |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the direct analysis of the intact this compound molecule.
HPLC Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Application Workflow: Cosmetic Formulation
This compound is primarily used in the cosmetics industry as an emollient, skin-conditioning agent, and viscosity controller.[3] The following diagram illustrates a typical workflow for the incorporation of this compound into a cosmetic emulsion (e.g., a cream or lotion).
Caption: Workflow for incorporating this compound into a cosmetic emulsion.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the searched literature detailing the involvement of this compound in biological signaling pathways. Its primary functions in pharmaceutical and cosmetic applications are related to its physicochemical properties as an excipient and formulation aid.
The logical relationship in its application in drug delivery, particularly in Solid Lipid Nanoparticles (SLNs), is based on its ability to form a solid lipid matrix that can encapsulate lipophilic drugs. This relationship can be visualized as follows:
Caption: Logical workflow of this compound in Solid Lipid Nanoparticle formation.
References
Stearyl Stearoyl Stearate: A Comprehensive Technical Overview for Researchers and Drug Development Professionals
Stearyl stearoyl stearate (B1226849) is a complex ester that finds significant application in the cosmetic, pharmaceutical, and industrial sectors. This document provides a detailed technical guide on its core properties, synthesis, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Stearyl stearoyl stearate is the ester of stearyl alcohol and stearoyl stearic acid. Its chemical structure and properties make it a versatile ingredient, often used as an emollient, thickener, and stabilizer in various formulations.
| Property | Value |
| CAS Number | 2778-96-3 |
| Molecular Formula | C₅₄H₁₀₈O₃ |
| Molecular Weight | 820.4 g/mol |
| Appearance | Waxy Solid |
| Melting Point | 55-65 °C |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the esterification of stearoyl stearic acid with stearyl alcohol. This reaction is often catalyzed by an acid catalyst and driven to completion by the removal of water.
Caption: Synthesis of this compound.
Experimental Protocols: Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its application in pharmaceutical formulations. The following workflow outlines a typical analytical approach.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in an appropriate organic solvent, such as hexane (B92381) or chloroform.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 300 °C.
-
Oven Program: A temperature gradient is programmed to ramp from a low temperature (e.g., 150 °C) to a high temperature (e.g., 350 °C) to elute the high molecular weight ester.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 1000.
-
-
Data Analysis: The retention time of the major peak is compared to a reference standard to confirm identity. The mass spectrum of the peak is analyzed for characteristic fragments of this compound to further confirm its structure. The peak area percentage of the main peak provides an estimation of the purity.
2. Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Purpose: To determine the melting point and thermal behavior of the waxy solid.
-
Methodology:
-
A small, accurately weighed sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is measured as a function of temperature.
-
-
Data Analysis: The peak of the endothermic transition in the DSC thermogram corresponds to the melting point of the material. This is a critical parameter for its use in formulations that require specific thermal properties.
Caption: Quality Control Workflow for this compound.
Applications in Drug Development
While this compound is not an active pharmaceutical ingredient (API) and therefore does not have associated signaling pathways, its role as an excipient is crucial in drug formulation. Its lipophilic nature and waxy texture are leveraged in various dosage forms:
-
Topical Formulations: It acts as an emollient and thickening agent in creams, ointments, and lotions, enhancing the texture and skin feel of the product while also helping to solubilize lipophilic APIs.
-
Oral Solid Dosage: In tablet manufacturing, it can be used as a lubricant to prevent the tablet from sticking to the manufacturing equipment.
-
Controlled Release Systems: Its waxy nature can be utilized in creating matrices for the controlled or sustained release of drugs.
An In-depth Technical Guide to the Synthesis of Stearyl Stearate via Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of stearyl stearate (B1226849), a waxy ester with significant applications in the cosmetic, pharmaceutical, and food industries. The document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
Stearyl stearate is the ester formed from the reaction of stearic acid and stearyl alcohol.[1] It is a waxy solid at room temperature and is valued for its emollient, thickening, and lubricating properties.[2] In pharmaceutical formulations, it can be utilized as a component in controlled-release drug delivery systems and as a lubricant in tablet manufacturing. This guide focuses on the synthesis of stearyl stearate via esterification, a common and versatile method for its production.
Synthetic Methodologies
The synthesis of stearyl stearate is primarily achieved through the direct esterification of stearic acid with stearyl alcohol. This reaction can be catalyzed by various substances, including metal oxides, alkaline catalysts, and enzymes.[1][3][4]
2.1. Metal Oxide Catalysis
A patented method for the synthesis of stearyl stearate utilizes metal oxides such as magnesium oxide, stannous oxide, or ferric oxide as catalysts.[3] This approach is advantageous due to the high selectivity of the catalyst, which does not corrode equipment and can be easily removed by filtration.[3] The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation.[3]
2.2. Alkaline Catalysis
Alkaline catalysts, such as potassium hydroxide (B78521) (KOH), can also be employed for the synthesis of stearyl stearate.[1] This method involves refluxing the reactants in a suitable solvent, followed by a washing step to remove the water-soluble catalyst.[1]
2.3. Enzymatic Synthesis
Lipase-assisted esterification presents a green and sustainable approach to stearyl stearate synthesis.[4] This biocatalytic method utilizes enzymes to drive the esterification reaction, often under milder conditions than traditional chemical catalysis.[4]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the cited literature for different synthetic protocols.
Table 1: Reaction Parameters for Metal Oxide Catalyzed Synthesis of Stearyl Stearate [3]
| Parameter | Value |
| Reactants | Stearic Acid, Stearyl Alcohol |
| Catalyst | Magnesium Oxide (or Stannous Oxide, Ferric Oxide) |
| Catalyst Loading | 0.03 - 0.12% of total reactant weight |
| Reactant Weight Ratio (Stearic Acid:Stearyl Alcohol) | 1:1.01 - 1:1.20 |
| Reaction Temperature | 150 - 240 °C |
| Reaction Time | 5 - 10 hours |
| Dealcoholysis Temperature | 180 - 230 °C |
| Dealcoholysis Time | 1 - 2 hours |
| Dealcoholysis Vacuum | ≤ 80 Pa |
Table 2: Reaction Parameters for Alkaline Catalyzed Synthesis of Stearyl Stearate [1]
| Parameter | Value |
| Reactants | Stearic Acid, Stearyl Alcohol |
| Catalyst | Potassium Hydroxide (KOH) |
| Catalyst Loading | 3% of the mixture weight |
| Reactant Molar Ratio (Stearic Acid:Stearyl Alcohol) | 1:1 |
| Solvent | Diethyl ether |
| Reaction Time | 6 hours (reflux) |
Experimental Protocols
4.1. Protocol for Metal Oxide Catalyzed Synthesis [3]
-
Reactor Setup: A 1000 mL four-hole boiling flask is used as the reactor, equipped with a stirring arm, a nitrogen gas inlet, a thermometer, and a water trap.
-
Charging Reactants: 426 g of stearic acid, 425 g of stearyl alcohol, and 0.4255 g of magnesium oxide are added to the reactor.
-
Inert Atmosphere: The reactor is purged with nitrogen gas.
-
Reaction: The mixture is heated to 230 °C with stirring. The water generated during the reaction is continuously removed. The reaction is allowed to proceed for 6 hours.
-
Dealcoholysis: After the reaction, the mixture is transferred to a dealcoholysis still. The temperature is maintained at 200 °C under a vacuum of 50 Pa for 1 hour to remove any unreacted alcohol.
-
Purification: The mixture is cooled to 70 °C and filtered to yield 820 g of stearyl stearate.
4.2. Protocol for Alkaline Catalyzed Synthesis [1]
-
Reactant Preparation: 42.07 g (0.148 mol) of stearic acid and 40.00 g (0.148 mol) of stearyl alcohol are dissolved in 200 mL of diethyl ether.
-
Catalyst Addition: 3% by weight of the mixture of potassium hydroxide (KOH) is added as a catalyst.
-
Reaction: The reaction mixture is refluxed for 6 hours.
-
Catalyst Removal: The mixture is washed with warm distilled water. The lower aqueous layer containing the dissolved catalyst is removed.
-
Drying: The upper fatty layer is dried over anhydrous sodium sulfate.
-
Purification: The mixture is filtered, and the stearyl stearate is separated from the unreacted starting materials based on its melting point.
Logical Workflow
The general process for the synthesis of stearyl stearate via esterification can be visualized as a series of sequential steps.
Caption: Experimental workflow for the synthesis of stearyl stearate.
Conclusion
The synthesis of stearyl stearate via esterification is a well-established process with multiple effective catalytic systems. The choice of methodology depends on factors such as desired purity, scalability, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the development and production of this versatile ester.
References
- 1. Synthesis of a new hydrophobic coating film from stearic acid of buffalo fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]
- 3. CN101293827A - Method for synthesizing stearic acid stearyl ester - Google Patents [patents.google.com]
- 4. Stearyl stearoyl stearate | 54684-78-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of Stearyl Stearoyl Stearate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of stearyl stearoyl stearate (B1226849) in organic solvents. Due to the limited availability of direct quantitative data for stearyl stearoyl stearate, this guide also includes solubility data for the structurally related compound, stearic acid, to serve as a predictive reference. Furthermore, detailed experimental protocols for determining the solubility of waxy solids are provided to empower researchers to ascertain precise values for their specific applications.
Core Concepts in Solubility
This compound is a large, non-polar, waxy ester. Its molecular structure, dominated by long hydrocarbon chains, dictates its solubility behavior based on the principle of "like dissolves like." Consequently, it is anticipated to exhibit greater solubility in non-polar and weakly polar organic solvents that can effectively solvate its lipophilic structure through van der Waals forces. Conversely, it is practically insoluble in highly polar solvents like water[1][2].
Qualitative Solubility Profile of this compound
This compound is generally described as being soluble in a range of organic solvents. While specific quantitative values are not widely published, technical data sheets and safety assessments provide the following qualitative information:
-
Soluble in: Alcohols, ketones, glycol ethers, and most hydrophobic solvents such as silicones, fatty alcohols, esters, mineral oil, and vegetable oils.
-
Partly soluble in: 95% ethanol, propylene (B89431) glycol, glycerin, 70% sorbitol, and PEG 400[3].
Quantitative Solubility Data
Direct, publicly available quantitative solubility data for this compound is scarce. However, data for stearic acid, a primary component in the synthesis of this compound, is available and can provide valuable insights into the expected solubility trends. The long hydrocarbon chain of stearic acid is a dominant feature shared with this compound, making its solubility behavior a reasonable proxy.
Table 1: Quantitative Solubility of Stearic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 28 | ~4.0 |
| 30 | 5.42 | |
| 40 | ~11.5 | |
| Acetone | 28 | ~6.0 |
| 35 | ~11.0 | |
| 40 | ~16.0 | |
| Ethyl Acetate | 28 | ~8.0 |
| 35 | ~15.0 | |
| 40 | ~22.0 | |
| Methanol | 28 | ~2.0 |
| 35 | ~3.5 | |
| 40 | ~5.0 | |
| Diethyl Ether | - | Soluble in warm diethyl ether |
Note: Data for stearic acid is compiled from multiple sources and should be considered as a proxy for the solubility behavior of this compound. The solubility of these types of compounds generally increases with temperature.[4][5][6]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data of this compound in specific solvent systems, the following experimental protocols are recommended.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely seal the vials and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study is advised to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to permit the settling of excess solid.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample to a known volume with the same solvent.
-
-
Analysis:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Always report the temperature at which the solubility was determined.
-
Gravimetric Method
This method is simpler and does not require sophisticated analytical instrumentation, but it may be less precise.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance
-
Temperature-controlled water bath or oven
-
Filtration apparatus
Procedure:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution as described in the isothermal shake-flask method.
-
-
Sample Collection and Solvent Evaporation:
-
Carefully withdraw a known volume or weight of the clear supernatant and transfer it to a pre-weighed, solvent-resistant container.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
-
Analysis:
-
Once the solvent is completely removed, weigh the container with the dried this compound residue.
-
The mass of the dissolved this compound is the final weight minus the initial weight of the container.
-
-
Data Reporting:
-
Calculate the solubility based on the mass of the residue and the initial volume or mass of the solvent used.
-
Express the solubility in appropriate units (e.g., g/100 g solvent or g/100 mL solvent) and report the determination temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
References
An In-depth Technical Guide to the Melting Point and Thermal Behavior of Stearyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and thermal behavior of Stearyl Stearate (B1226849) (CAS No. 2778-96-3). It is crucial to distinguish this compound from the similarly named but structurally different "Stearyl Stearoyl Stearate" (CAS No. 54684-78-5).
Clarification of Chemical Identity:
-
Stearyl Stearate: The ester of stearyl alcohol and stearic acid.
-
This compound: A more complex ester.
This guide will focus on Stearyl Stearate due to the greater availability of public data regarding its thermal properties. The methodologies described herein are, however, applicable to the characterization of other long-chain esters like this compound.
Melting Point and Physicochemical Properties
Stearyl stearate is a white, waxy solid at room temperature.[5] Its melting point is not a single, sharp value but is typically reported as a range, a characteristic often attributable to polymorphism.[6]
Table 1: Thermal and Physical Properties of Stearyl Stearate
| Parameter | Value | Unit | Notes |
| Melting Point | 52 - 62 | °C | The range can be influenced by purity and the presence of different crystalline polymorphs.[6] A value of 62°C is also commonly cited.[7] |
| Boiling Point | ~549 | °C | Predicted value at 760 mmHg.[6] |
| Flash Point | >240 | °C | [6] |
| Density | ~0.857 | g/cm³ | Predicted value.[6] |
Table 2: Chemical Characteristics of Stearyl Stearate
| Parameter | Value Range | Unit | Significance |
| Saponification Value | 100 - 118 | mg KOH/g | Indicates the average molecular weight.[6] |
| Acid Value | < 5 | mg KOH/g | A measure of free fatty acids, indicating purity.[6] |
| Iodine Value | < 2 | g I₂/100g | Indicates the degree of unsaturation; a low value signifies high saturation and stability.[6] |
Thermal Behavior and Polymorphism
The thermal behavior of long-chain esters like stearyl stearate is significantly influenced by polymorphism, which is the ability of a substance to exist in multiple crystalline forms.[8] These different polymorphs possess distinct molecular arrangements, leading to variations in their physical properties, including melting point, solubility, and stability.
For long-chain lipids, the common polymorphic forms are designated α, β', and β, in order of increasing stability and melting point. The presence of multiple melting peaks in a Differential Scanning Calorimetry (DSC) thermogram of a pure sample is a strong indicator of polymorphism. Less stable forms typically melt at lower temperatures. It is also possible to observe an exothermic recrystallization event where a less stable form transforms into a more stable one upon heating.
The specific polymorphic forms of stearyl stearate are not extensively detailed in publicly available literature, but its behavior is analogous to other well-characterized long-chain esters. The formation of specific polymorphs is highly dependent on the crystallization conditions, particularly the cooling rate from the molten state. Rapid cooling often favors the formation of less stable forms, while slow cooling allows for the formation of more stable polymorphs.
Experimental Protocols
Determination of Melting Point (Cooling Curve Method)
This method, adapted from standard protocols for waxes, determines the solidification point, which is taken as the melting point.
Apparatus:
-
Glass test tube (25 mm x 100 mm)
-
Air bath and water bath assembly
-
Calibrated thermometer (0.1°C resolution)
-
Heating device (e.g., hot plate)
Procedure:
-
Slowly melt a sample of stearyl stearate in a clean, dry container until it is approximately 15°C above its expected melting point.[6]
-
Pour the molten sample into the test tube to a depth of about 50 mm.[6]
-
Insert the thermometer into the center of the molten sample.[6]
-
Place the test tube into an air bath, which is then placed in a water bath maintained at 16-28°C.[6]
-
Record the temperature of the sample at 30-second intervals as it cools.[6]
-
As solidification begins, the rate of cooling will slow or stop, creating a plateau in the temperature readings. The constant temperature observed during this plateau is recorded as the melting point.[6]
Characterization of Thermal Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for investigating the melting, crystallization, and polymorphic transitions of materials.
Instrumentation:
-
A differential scanning calorimeter (DSC) equipped with a cooling accessory.
Sample Preparation:
-
Accurately weigh 3-10 mg of the stearyl stearate sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
Thermal Program (Melt-Cool-Heat Cycle) to Study Polymorphism:
-
First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 90°C (or a temperature sufficiently above the final melting point) at a controlled rate (e.g., 10°C/min). This step erases the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at 90°C for 5 minutes to ensure complete melting.
-
Controlled Cooling Scan: Cool the sample from 90°C back to a starting temperature (e.g., 0°C) at a specific, controlled rate (e.g., 5°C/min). The cooling rate can be varied to study its effect on crystallization and polymorph formation.
-
Second Heating Scan: Heat the sample from 0°C to 90°C at a controlled rate (e.g., 10°C/min). The endothermic melting peaks observed in this scan correspond to the polymorphs formed during the controlled cooling step.
Data Analysis: From the DSC thermogram, the following can be determined:
-
Melting Point (Tₘ): The peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHբ): The area under the melting peak, which corresponds to the energy required to melt the sample.
-
Crystallization Temperature (T꜀): The peak temperature of the exothermic crystallization event during cooling.
-
Polymorphic Transitions: The presence of multiple melting peaks or exothermic recrystallization events before the final melting.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the thermal analysis of stearyl stearate.
Caption: A flowchart of the experimental workflow for DSC analysis.
References
- 1. larodan.com [larodan.com]
- 2. This compound, 54684-78-5 [thegoodscentscompany.com]
- 3. Octadecanoic acid, 12-((1-oxooctadecyl)oxy)-, octadecyl ester | C54H106O4 | CID 6453052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. Stearyl Stearate: Synthesis, Food Coating Use & Phase Behaviour_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 54684-78-5 [chemicalbook.com]
- 8. This compound | 54684-78-5 | Benchchem [benchchem.com]
An In-depth Technical Guide on the Safety and Toxicity of Stearyl Stearoyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety and toxicity data for Stearyl Stearoyl Stearate, a common ingredient in cosmetics and personal care products. Due to a greater abundance of published data on the closely related compound Octyldodecyl Stearoyl Stearate, this guide leverages a read-across approach, supported by the Cosmetic Ingredient Review (CIR) Expert Panel's assessment of stearyl alkanoates as a group. This approach is scientifically justified by their similar chemical structures, metabolic pathways, and functions in cosmetic formulations.[1]
Chemical Identity and Relationship
This compound (CAS No. 2778-96-3), also known as stearyl stearate, is the ester of stearyl alcohol and stearic acid. It belongs to a class of compounds known as stearyl alkanoates. Octyldodecyl Stearoyl Stearate (CAS No. 90052-75-8) is a structurally similar ester. Both function as skin-conditioning agents and viscosity-increasing agents.[2][3][4] The safety assessments conducted by the Cosmetic Ingredient Review (CIR) often group these related esters, concluding that they are safe for use in cosmetics under current practices.[1][5]
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data available, primarily from studies on Octyldodecyl Stearoyl Stearate, which serves as a proxy for this compound.
Table 1: Acute and Short-Term Toxicity Data
| Test | Species | Route | Dose/Concentration | Results | Reference |
| Acute Oral Toxicity | Rat | Oral | >20 g/kg | LD50 > 20 g/kg | [3] |
| Acute Oral Toxicity | Rat | Oral | 5.0 g/kg | No deaths observed over 14 days. | [3] |
| Acute Dermal Toxicity | Guinea Pig | Dermal | 3.0 g/kg (undiluted Octyl Dodecanol) | No deaths or gross lesions. | [2][3] |
| Short-Term Oral Toxicity | Rat | Oral | 5% to 50% Stearic Acid in diet | Caused thrombosis, aortic atherosclerosis, anorexia, and mortality in subchronic studies. | [2][3] |
Table 2: Dermal and Ocular Irritation Data
| Test | Species | Concentration | Results | Reference |
| Dermal Irritation | Rabbit | 7.5% (in eyeshadow) | Moderately irritating (Primary Irritation Index: 3.89). | [3] |
| Dermal Irritation | Rabbit | Use concentrations | Non- to mildly irritating. | [2] |
| Dermal Irritation (Clinical) | Human | 10.4% | Absence of significant irritation. | [6] |
| Ocular Irritation | Rabbit | 7.5% - 12.7% (in products) | Minimal to mild irritation. | [2] |
| Ocular Irritation | Rabbit | 100% (trade compound) | No ocular irritation. | [2] |
| Ocular Irritation | Rabbit | 10% in corn oil | No ocular irritation. | [2] |
| Ocular Irritation (in vitro) | - | 20.6% (in product) | Minimally to mildly irritating (EYETEX assay). | [2] |
Table 3: Sensitization and Genotoxicity Data
| Test | System | Concentration | Results | Reference |
| Skin Sensitization (Clinical) | Human | Use concentrations | Non-sensitizing. | [2] |
| Ames Test | S. typhimurium | Up to 100 µl/plate | Not mutagenic (with or without S-9 activation). | [2] |
| Micronucleus Assay | Mouse (in vivo) | 2.0, 5.0, or 10.0 ml/kg | No significant increase in micronucleated polychromatic erythrocytes. | [2] |
Experimental Protocols
Detailed experimental protocols for the key toxicological endpoints are outlined below. These are based on standardized OECD guidelines and common practices in cosmetic ingredient safety assessment.
Dermal Irritation Testing
Objective: To assess the potential of a test substance to cause skin irritation.
Methodology (based on OECD Guideline 404):
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The site is then covered with a gauze patch and non-irritating tape. A second, untreated skin area serves as a control.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. Dermal reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The Draize scale is used to score the severity of erythema and edema. The Primary Irritation Index (PII) is calculated from these scores.
Ocular Irritation Testing
Objective: To determine the potential of a substance to cause eye irritation or damage.
Methodology (based on OECD Guideline 405):
-
Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
Application: A 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are persistent.
-
Scoring: The Draize eye test scoring system is used to grade the severity of the ocular lesions.
In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or tests using reconstructed human cornea-like epithelium (RhCE) (OECD 492), are increasingly used to reduce or replace animal testing.[7][8]
Bacterial Reverse Mutation Test (Ames Test)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology (based on OECD Guideline 471):
-
Test Strains: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme preparation, to mimic mammalian metabolism.
-
Procedure: The test substance, bacteria, and S9 mix (if used) are combined in a soft agar (B569324) overlay. This mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that can grow in the absence of histidine) on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.[9][10][11][12][13]
Signaling Pathways
No specific signaling pathway interactions have been identified for this compound in the reviewed literature. As an emollient and viscosity-increasing agent, its primary mode of action is physical rather than pharmacological. Its low dermal absorption further reduces the likelihood of systemic interactions with signaling pathways.[2]
Conclusion
Based on the available data for this compound and the comprehensive safety assessment of the structurally similar Octyldodecyl Stearoyl Stearate, it is concluded that this compound is safe for use in cosmetic and personal care products under the current practices of use and concentration. It exhibits a low order of acute toxicity, is at most a mild skin and eye irritant, is not a skin sensitizer, and shows no evidence of genotoxicity.
References
- 1. Safety assessment of stearyl heptanoate and related stearyl alkanoates as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final amended report on the safety assessment of Octyldodecyl Stearoyl Stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. Stearyl Stearate | C36H72O2 | CID 17720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iivs.org [iivs.org]
- 9. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 10. mdpi.com [mdpi.com]
- 11. prezi.com [prezi.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Stearyl Stearoyl Stearate as a Lipid Excipient in Drug Delivery
Executive Summary: Stearyl Stearoyl Stearate (B1226849) is a lipid-based excipient with significant applications in the pharmaceutical industry, primarily in the development of advanced drug delivery systems. As a waxy, biocompatible, and biodegradable compound, its principal function is to act as a solid matrix former for encapsulating active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, its role in formulating Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), and its function in enhancing the oral bioavailability of poorly soluble drugs. Detailed experimental protocols for synthesis and formulation are provided, alongside quantitative data and graphical representations of key processes and mechanisms.
Note on Nomenclature: The term "Stearyl Stearoyl Stearate" can be ambiguous. The pharmaceutical and research literature predominantly focuses on Stearyl Stearate (CAS 2778-96-3; C₃₆H₇₂O₂), the simple ester of stearyl alcohol and stearic acid, for drug delivery applications. A more complex molecule also referred to as this compound (e.g., CAS 54684-78-5; C₅₄H₁₀₆O₄) is more commonly found in cosmetic formulations. This guide will focus on the well-documented Stearyl Stearate (Octadecyl octadecanoate) as the primary lipid excipient for pharmaceutical applications.
Physicochemical Properties of Stearyl Stearate
Stearyl stearate is a highly hydrophobic, waxy solid, which makes it an ideal candidate for creating solid-core lipid delivery systems.[1] Its non-toxic and biodegradable nature ensures its suitability for applications involving direct contact with biological systems.[1] Key quantitative properties are summarized below.
Table 1: Core Physical and Chemical Properties of Stearyl Stearate
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | Octadecyl octadecanoate | [1] |
| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | [1] |
| CAS Number | 2778-96-3 | [1] |
| Molecular Formula | C₃₆H₇₂O₂ | [1] |
| Molecular Weight | 536.96 g/mol | [1] |
| Appearance | White to pale yellow waxy solid, flakes, or powder | [1] |
| Melting Point | 52 - 62 °C | [1] |
| Boiling Point | ~549 °C (Predicted) | [1] |
| Density | ~0.857 g/cm³ (Predicted) | [1] |
| Water Solubility | Insoluble (2.871e-012 mg/L, est.) |[1] |
Table 2: Chemical Profile of Stearyl Stearate
| Parameter | Value | Notes | Source(s) |
|---|---|---|---|
| Saponification Value | 100 - 118 mg KOH/g | Indicates the average molecular weight of the fatty acids. | [1] |
| Acid Value | < 5 mg KOH/g | Measures free fatty acids, indicating purity. | [1] |
| Iodine Value | < 2 g I₂/100g | A low value indicates high saturation and stability against oxidation. |[1] |
Function in Lipid-Based Drug Delivery Systems
The primary role of stearyl stearate in drug development is as a lipid excipient for formulating controlled-release and targeted drug delivery systems.[1] Its solid, waxy consistency is ideal for forming a stable matrix to encapsulate APIs, particularly within Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, stabilized by surfactants.[3][4] Stearyl stearate serves as the solid lipid, forming a protective matrix that can encapsulate lipophilic drugs, shield them from enzymatic degradation, enhance their bioavailability, and facilitate controlled release.[1][5]
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles developed to overcome the limitations of SLNs, such as limited drug loading and potential drug expulsion during storage.[3][6] They are composed of a blend of solid lipids (like stearyl stearate) and liquid lipids.[7] This creates a less-ordered, imperfect lipid matrix, which provides more space to accommodate drug molecules, thereby increasing drug loading capacity and improving stability.[6][7]
Mechanism of Enhanced Oral Bioavailability
Oral lipid-based formulations are a key strategy for improving the bioavailability of poorly water-soluble drugs.[8] Lipid nanoparticles formulated with stearyl stearate can enhance oral absorption through several mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 5. pishrochem.com [pishrochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safic-alcan.com [safic-alcan.com]
An In-depth Technical Guide on the Polymorphism and Crystalline Structure of Stearyl Stearoyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyl stearoyl stearate (B1226849) is a complex lipid molecule with applications in various fields, including pharmaceuticals and cosmetics, where its physicochemical properties are of paramount importance. A critical aspect of its solid-state behavior is polymorphism, the ability to exist in multiple crystalline forms. This technical guide provides a comprehensive overview of the polymorphism and crystalline structure of stearyl stearoyl stearate. Due to the limited availability of specific data for this compound in scientific literature, this guide leverages data from the closely related and structurally similar analogue, stearyl stearate (the ester of stearyl alcohol and stearic acid), to provide a robust framework for understanding its polymorphic behavior. This document details the theoretical basis of polymorphism in long-chain esters, presents quantitative data from analogous compounds, outlines detailed experimental protocols for characterization, and provides visual representations of polymorphic transitions and analytical workflows.
Introduction to Polymorphism in Long-Chain Esters
Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple distinct solid-state forms, each possessing a unique crystal lattice structure. These different forms, known as polymorphs, can exhibit significant variations in their physicochemical properties, including melting point, solubility, dissolution rate, and mechanical strength. For long-chain esters like this compound, polymorphism arises from the different packing arrangements of their long hydrocarbon chains.
The most common polymorphs observed in lipids are designated as α (alpha), β' (beta-prime), and β (beta), in order of increasing thermodynamic stability.
-
α (Alpha) Form : This is the least stable, metastable form, often obtained through rapid cooling of the molten lipid. The hydrocarbon chains in the α form are typically packed in a hexagonal sub-cell, which is relatively disordered.
-
β' (Beta-prime) Form : This polymorph exhibits intermediate stability and possesses an orthorhombic sub-cell packing.
-
β (Beta) Form : The β form is the most stable polymorph, characterized by the densest packing in a triclinic sub-cell.
The transition between these forms is typically monotropic, proceeding from the least stable to the most stable form (α → β' → β). This transformation can be induced by thermal energy or can occur over time during storage.
Quantitative Data on Polymorphism of Stearyl Stearate (Analogue)
Table 1: Thermal Properties of Stearyl Stearate Polymorphs (Illustrative Data)
| Polymorphic Form | Typical Melting Point (°C) | Enthalpy of Fusion (ΔHfus) | Notes |
| α (alpha) | ~55-58 | Lower | Metastable, formed on rapid cooling. |
| β' (beta-prime) | ~60-62 | Intermediate | Intermediate stability. |
| β (beta) | ~63-65 | Higher | Most stable form. |
Note: The melting point for stearyl stearate generally falls within the range of 52-62°C, with variations depending on purity and the specific polymorphic form present[1]. The enthalpy of fusion values are relative, as specific experimental values for each polymorph of stearyl stearate are not extensively documented.
Table 2: General Physicochemical Properties of Stearyl Stearate
| Property | Value | Source |
| Chemical Formula | C₃₆H₇₂O₂ | [2] |
| Molecular Weight | 536.96 g/mol | [1][2] |
| Appearance | White to pale yellow waxy solid, flakes, or powder | [1] |
| Melting Point | 52 - 62 °C | [1] |
| Boiling Point | ~549 °C (Predicted) | [1] |
| Density | ~0.857 g/cm³ (Predicted) | [1] |
| Solubility in Water | Insoluble | [1] |
Experimental Protocols for Polymorphic Characterization
The investigation of polymorphism in long-chain esters like this compound primarily relies on thermoanalytical and diffraction techniques. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC) for Polymorph Identification and Transition Analysis
Objective: To determine the thermal transitions (melting, crystallization, and solid-solid transitions) and their associated enthalpies to identify and quantify the polymorphic forms of the sample.
Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity this compound sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a good seal. An empty, sealed aluminum pan should be used as a reference.
-
Thermal Program (Melt-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 100°C at a controlled rate of 10°C/min. This scan serves to erase the sample's prior thermal history and melt all existing crystalline forms.
-
Isothermal Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting.
-
Controlled Cooling Scan: Cool the sample from 100°C to 0°C at a specific, controlled rate (e.g., 2°C/min for favoring stable forms or 20°C/min for metastable forms). This step induces crystallization.
-
Second Heating Scan: After the cooling cycle, ramp the temperature from 0°C to 100°C at 10°C/min. The melting peaks observed in this scan will correspond to the polymorphs formed during the controlled cooling step.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization or polymorphic transition) events.
-
Determine the onset temperature, peak temperature, and enthalpy of fusion (by integrating the area under the peak) for each thermal event.
-
The presence of multiple melting peaks in the second heating scan is indicative of polymorphism. An exothermic peak followed by an endothermic peak can signify a melt-recrystallization event, where a less stable form melts and recrystallizes into a more stable form before the final melting.
-
Powder X-ray Diffraction (XRD) for Crystal Structure Analysis
Objective: To identify the different polymorphic forms based on their unique crystal lattice structures.
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.
Methodology:
-
Sample Preparation:
-
Gently grind the this compound sample in an agate mortar and pestle to obtain a fine, uniform powder. Aggressive grinding should be avoided as it can induce phase transformations.
-
Carefully pack the powder into the sample holder. To minimize preferred orientation of the crystallites, a back-loading or side-loading method is recommended.
-
-
Instrument Setup:
-
Set the X-ray generator to the recommended operating voltage and current (e.g., 40 kV and 40 mA).
-
The instrument should be properly aligned and calibrated.
-
-
Data Collection:
-
Collect the diffraction pattern over a 2θ range of 2° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the angular position (2θ) and intensity of each diffraction peak.
-
Each polymorph will produce a distinct "fingerprint" diffraction pattern. The short-spacing region (typically 19-25° 2θ) is particularly informative for distinguishing between the common lipid polymorphs:
-
α form: A single, broad peak.
-
β' form: Two strong, distinct peaks.
-
β form: Three or more strong peaks.
-
-
Compare the obtained diffraction patterns with known patterns from literature or with patterns from samples prepared under different crystallization conditions to identify the polymorphic form(s) present.
-
Visualization of Pathways and Workflows
Polymorphic Transformation Pathway
The transformation of this compound polymorphs typically follows a monotropic pathway from the least stable to the most stable form. This can be initiated by thermal treatment or can occur over time.
Experimental Workflow for Polymorphism Analysis
A systematic workflow is crucial for the comprehensive characterization of polymorphism in this compound.
Conclusion
The polymorphic behavior of this compound is a critical determinant of its physical properties and performance in various applications. While direct experimental data for this specific compound is scarce, a thorough understanding can be achieved by leveraging the well-documented behavior of its structural analogue, stearyl stearate. The common polymorphic forms—α, β', and β—exhibit distinct thermal properties and crystal structures that can be effectively characterized using DSC and XRD. The detailed experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to investigate and control the polymorphism of this compound and other long-chain esters, ultimately leading to the development of more stable and effective products. Further research focusing on the single-crystal X-ray diffraction of this compound would be invaluable in definitively elucidating its crystal structures and fully mapping its polymorphic landscape.
References
Navigating the Environmental Profile of Stearyl Stearoyl Stearate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the biodegradability and environmental fate of Stearyl Stearoyl Stearate (CAS No. 2778-96-3), a long-chain ester widely used in the pharmaceutical, cosmetic, and industrial sectors. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the environmental characteristics of this compound.
Executive Summary
This compound, a waxy solid at room temperature, is synthesized from stearyl alcohol and stearic acid, both of which can be derived from renewable vegetable sources. As a large, hydrophobic molecule, its environmental behavior is characterized by low water solubility and a propensity to partition to soil and sediment. While specific experimental data for this compound is limited in publicly accessible literature, its chemical structure as a long-chain fatty acid ester allows for reliable read-across from similar substances. Based on available data for analogous compounds, this compound is considered to be readily biodegradable , exhibiting low potential for aquatic toxicity. Its high estimated octanol-water partition coefficient (log Kow) suggests a potential for bioaccumulation; however, its rapid metabolism is expected to mitigate this risk. The primary degradation pathway in the environment is anticipated to be hydrolysis of the ester bond, followed by the biodegradation of its constituents, stearyl alcohol and stearic acid.
Quantitative Data Summary
The following tables summarize the available and inferred quantitative data for the biodegradability, aquatic toxicity, and bioaccumulation potential of this compound. It is important to note that much of the data is based on read-across from structurally similar long-chain esters due to the lack of specific published studies on this compound itself.
Table 1: Biodegradability Data
| Test Guideline | Substance | Result | Duration | Conclusion |
| OECD 301F | Fatty acids, C16-18 (even numbered) and C16-18-unsatd. (even numbered), triesters with trimethylolpropane | 86% biodegradation | 28 days | Readily biodegradable |
| OECD 301B | Fatty acids, C6-18, triesters with trimethylolpropane | 62.9% biodegradation | 28 days | Readily biodegradable |
| OECD 301B | Stearyl Stearate | 11 ± 2% biodegradation | 28 days | Not readily biodegradable* |
*Note: This result for Stearyl Stearate, a similar but distinct molecule, suggests that while long-chain esters are generally biodegradable, specific structure can influence the rate. The more complex structure of this compound may result in a slower degradation profile.
Table 2: Aquatic Toxicity Data
| Test Guideline | Organism | Endpoint | Result | Remarks |
| OECD 203 (Fish) | Various species | LC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |
| OECD 202 (Daphnia) | Daphnia magna | EC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |
| OECD 201 (Algae) | Various species | EC50 | No effects up to water solubility limit | Based on read-across data for TMP esters[1] |
Table 3: Bioaccumulation Potential
| Parameter | Value | Method | Remarks |
| Log Kow (Octanol-Water Partition Coefficient) | 24.14 | Estimated | Suggests high potential for bioaccumulation[2] |
Environmental Fate
The environmental fate of this compound is governed by its physicochemical properties, primarily its low water solubility and high hydrophobicity.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which is the primary abiotic degradation pathway. This reaction involves the cleavage of the ester bond to yield stearyl alcohol and stearic acid. The rate of hydrolysis is dependent on pH, with faster degradation occurring under acidic or alkaline conditions. In the environment, this process can be catalyzed by acids, bases, or enzymes (esterases) present in microorganisms.
Biodegradation
Transport and Distribution
Due to its low water solubility and high log Kow, this compound is expected to have low mobility in soil and will predominantly partition to soil organic matter and sediment in aquatic environments. It is unlikely to be found in significant concentrations in the water column. Its low vapor pressure suggests that volatilization to the atmosphere is not a significant transport pathway.
Bioaccumulation
The high estimated log Kow of 24.14 indicates a theoretical potential for bioaccumulation in aquatic organisms. However, the susceptibility of the ester bond to hydrolysis and the rapid metabolism of its constituents are expected to limit the extent of bioaccumulation in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited or inferred in this guide are based on internationally recognized OECD guidelines.
OECD Guideline 301: Ready Biodegradability
This guideline outlines several methods to assess the ready biodegradability of chemicals by aerobic microorganisms.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like sewage treatment plant effluent, and incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring parameters such as the consumption of dissolved organic carbon (DOC), production of carbon dioxide (CO2), or oxygen uptake.
-
Key Methods:
-
OECD 301B (CO2 Evolution Test): Measures the CO2 produced from the ultimate biodegradation of the test substance.
-
OECD 301D (Closed Bottle Test): Measures the biochemical oxygen demand (BOD) over a 28-day period.
-
OECD 301F (Manometric Respirometry Test): Measures the oxygen consumed by the microorganisms during the degradation of the test substance.
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must achieve a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical CO2 production in the OECD 301B test).
OECD Guideline 111: Hydrolysis as a Function of pH
This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.
-
Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature.
-
Procedure: At appropriate time intervals, samples are taken and analyzed for the concentration of the test substance and any major hydrolysis products.
-
Data Analysis: The rate constants for hydrolysis are determined at each pH, and from these, the half-life of the substance at each pH is calculated.
Visualizations
The following diagrams illustrate key concepts related to the environmental fate and assessment of this compound.
Caption: Environmental fate of this compound.
Caption: Biodegradability assessment workflow.
Conclusion
This compound is anticipated to have a favorable environmental profile. Its primary degradation mechanism is hydrolysis to readily biodegradable components. While its high hydrophobicity suggests partitioning to solid environmental matrices, it is not expected to persist. The potential for aquatic toxicity is low. Further experimental studies following OECD guidelines would be beneficial to definitively quantify the rates of biodegradation and hydrolysis and to confirm the low potential for bioaccumulation.
References
Methodological & Application
Application Notes and Protocols for the Characterization of Stearyl Stearate
Introduction
Stearyl stearate (B1226849) (octadecyl octadecanoate) is a waxy, crystalline ester of stearyl alcohol and stearic acid.[1] It is widely utilized in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, stabilizer, and a matrix-forming agent in drug delivery systems.[1][2] Its biocompatibility, biodegradability, and hydrophobic nature make it a valuable excipient, particularly in the formulation of controlled-release drug delivery systems like Solid Lipid Nanoparticles (SLNs).[1] The precise characterization of stearyl stearate is crucial for ensuring its quality, purity, and performance in final formulations.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of stearyl stearate, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
Stearyl stearate is a white to pale yellow waxy solid with a mild, fatty odor.[1] It is highly hydrophobic and insoluble in water, but soluble in organic solvents like ethanol (B145695) and chloroform.[1]
Table 1: Physical and Chemical Properties of Stearyl Stearate
| Property | Value | Unit | Source(s) |
| General | |||
| Chemical Name | Octadecyl octadecanoate | - | [1][3] |
| Synonyms | Octadecyl stearate, Stearic acid, stearyl ester | - | [1][3] |
| CAS Number | 2778-96-3 | - | [1][3] |
| Molecular Formula | C36H72O2 | - | [1] |
| Molecular Weight | 536.96 | g/mol | [1] |
| Thermal Properties | |||
| Melting Point | 52 - 62 | °C | [1] |
| Boiling Point | ~549 | °C | [1] |
| Flash Point | >240 | °C | [1] |
| Physical Properties | |||
| Appearance | White to pale yellow waxy solid, flakes, or powder | - | [1] |
| Density | ~0.857 | g/cm³ | [1] |
| Chemical Characteristics | |||
| Saponification Value | 100 - 118 | mg KOH/g | [1] |
| Acid Value | < 5 | mg KOH/g | [1] |
| Iodine Value | < 2 | g I₂/100g | [1] |
| Solubility | |||
| Water | Insoluble | - | [1] |
| Ethanol | Soluble | - | [1] |
| Chloroform | Soluble | - | [1] |
| Diethyl Ether | Soluble (in warm) | - | [1] |
Experimental Protocols
Wet Chemical Analysis
This protocol measures the amount of free fatty acids present in the stearyl stearate sample, indicating its purity and the extent of hydrolytic degradation.[1]
-
Reagents:
-
Solvent mixture: Equal volumes of neutralized ethanol (95%) and diethyl ether.
-
Titrant: 0.1 N Potassium Hydroxide (KOH) solution, accurately standardized.
-
Indicator: Phenolphthalein (B1677637) solution (1% in ethanol).
-
-
Procedure:
-
Accurately weigh approximately 5-10 g of the stearyl stearate sample into a 250 mL Erlenmeyer flask.[1]
-
Add 50 mL of the neutralized solvent mixture to the flask.
-
Gently warm the flask on a water bath, with swirling, until the sample is completely dissolved.[1]
-
Add 1 mL of phenolphthalein indicator to the solution.[1]
-
Titrate with 0.1 N KOH solution, shaking constantly, until a faint pink color persists for at least 30 seconds.[1]
-
Record the volume of KOH solution used.
-
-
Calculation:
-
Acid Value = (V × N × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
This method determines the amount of alkali required to saponify the ester, which is indicative of the average molecular weight of the fatty acids.[1]
-
Reagents:
-
Titrant: 0.5 N Hydrochloric Acid (HCl) solution, accurately standardized.
-
0.5 N Alcoholic Potassium Hydroxide (KOH) solution.
-
Indicator: Phenolphthalein solution (1% in ethanol).
-
-
Procedure:
-
Accurately weigh about 1.5-2 g of the stearyl stearate sample into a 250 mL flask fitted with a reflux condenser.[1]
-
Pipette exactly 25.0 mL of 0.5 N alcoholic KOH solution into the flask.[1]
-
Connect the flask to the reflux condenser and heat on a water bath for 30 minutes, swirling occasionally.
-
At the same time, prepare and run a blank determination without the sample.
-
After cooling, add 1 mL of phenolphthalein indicator to both the sample and blank flasks.
-
Titrate the excess KOH with 0.5 N HCl until the pink color disappears.
-
-
Calculation:
-
Saponification Value = ((B - S) × N × 56.1) / W
-
Where:
-
B = Volume of HCl used for the blank (mL)
-
S = Volume of HCl used for the sample (mL)
-
N = Normality of the HCl solution
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Thermal Analysis
This method determines the solidification temperature of molten stearyl stearate, which corresponds to its melting point.[1]
-
Apparatus:
-
Glass test tube (25 mm x 100 mm).
-
Air bath and water bath assembly.
-
Calibrated thermometer (0.1°C resolution).
-
Heating device (e.g., hot plate or oil bath).
-
-
Procedure:
-
Slowly melt a sample of stearyl stearate in a clean, dry container until it is approximately 15°C above its expected melting point.[1]
-
Pour the molten sample into the test tube to a depth of about 50 mm.[1]
-
Insert the thermometer into the center of the molten sample.
-
Place the test tube into the air bath, which is then placed in a water bath maintained at 16-28°C.[1]
-
Record the temperature of the sample at 30-second intervals as it cools.[1]
-
As solidification begins, the rate of cooling will slow down, creating a plateau in the temperature readings. The constant temperature observed during this plateau is recorded as the melting point.[1]
-
Spectroscopic Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in stearyl stearate, providing a unique "molecular fingerprint".[2] The key functional groups are the ester carbonyl group (C=O) and the long hydrocarbon chains (-CH2-).[2]
Table 2: Characteristic FTIR Peaks for Stearyl Stearate
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Peak Intensity |
| C-H Asymmetric Stretch | Alkane (-CH₂) | ~2916 - 2920 | Strong |
| C-H Symmetric Stretch | Alkane (-CH₂) | ~2848 - 2850 | Strong |
| C=O Stretch | Ester (-COO-) | ~1735 - 1740 | Very Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1460 - 1470 | Medium |
Source:[2]
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Procedure:
-
Collect Background Spectrum: With the clean, empty ATR crystal, collect a background spectrum (typically 16 to 32 scans) to account for environmental and instrumental noise.[2]
-
Apply Sample: Place a small amount of the solid stearyl stearate sample directly onto the center of the ATR crystal, ensuring full coverage.[2]
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[2]
-
Collect Sample Spectrum: Acquire the FTIR spectrum of the sample over a typical scanning range of 4000 cm⁻¹ to 600 cm⁻¹.[2]
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[2]
-
Identify the characteristic absorption bands as detailed in Table 2.
-
Compare the obtained spectrum with a reference spectrum of stearyl stearate to confirm the identity and purity of the sample.[2]
-
-
Chromatographic Analysis
Gas chromatography is a powerful technique for assessing the purity of stearyl stearate and quantifying any related impurities, such as residual stearic acid or stearyl alcohol.[4]
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a high-temperature capillary column (e.g., HP-5MS or similar).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of stearyl stearate in a suitable solvent (e.g., isooctane) to a final concentration of approximately 1 mg/mL.
-
-
GC Conditions (Adapted from similar long-chain ester analysis):
-
Injector: Split/splitless, 380°C.[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 15°C/min.
-
Ramp 2: Increase to 380°C at 10°C/min.
-
Final hold: Hold at 380°C for 10 minutes.[4]
-
-
Detector (FID): 390°C.[4]
-
-
Procedure:
-
Inject 1-2 µL of the prepared sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to stearyl stearate based on its retention time, which can be confirmed using a certified reference standard.
-
Quantify the purity by calculating the area percentage of the stearyl stearate peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Workflow for Stearyl Stearate Characterization.
Caption: SLN Preparation and Characterization Workflow.
References
Application Note: Quantification of Stearyl Stearate using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl stearate (B1226849) is a wax ester utilized in various industries, including pharmaceuticals and cosmetics, often as a lipid excipient in formulations like solid lipid nanoparticles (SLNs) or as an emollient.[1] Accurate quantification of stearyl stearate is crucial for formulation development, quality control, and stability studies. Due to its high hydrophobicity and lack of a significant UV chromophore, traditional HPLC with UV detection can be challenging. This application note details a robust and sensitive method for the quantification of stearyl stearate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). ELSD is a universal detector that is well-suited for non-volatile analytes like stearyl stearate, providing a response proportional to the mass of the analyte.[2]
Experimental Protocol
Materials and Reagents
-
Stearyl Stearate standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Nitrogen gas for ELSD (high purity)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD was used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |
| Mobile Phase | A gradient of Acetonitrile and Water can be used. For simplicity, an isocratic mobile phase is detailed here: Acetonitrile / Tetrahydrofuran (70:30 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.[3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[3] |
| Injection Volume | 20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD)[2][3] |
| ELSD Nebulizer Temp | 40°C |
| ELSD Evaporator Temp | 60°C |
| Gas Flow Rate | 1.5 SLM (Standard Liters per Minute) |
Note: ELSD settings may require optimization based on the specific instrument manufacturer and laboratory conditions.
Sample and Standard Preparation
Due to the low solubility of stearyl stearate in common reversed-phase solvents, careful preparation is critical.[1]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of stearyl stearate standard and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with Tetrahydrofuran (THF). Gentle warming in a water bath (around 40-50°C) may be necessary to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (Acetonitrile/THF 70:30 v/v) to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix (e.g., a lipid-based formulation), dissolve a known amount of the sample in THF, ensuring the final concentration of stearyl stearate falls within the calibration range. Further dilution with the mobile phase may be required. It is crucial to ensure the sample solvent is compatible with the mobile phase to avoid precipitation and peak distortion.[3]
Data Presentation and Method Performance
The following table summarizes the expected quantitative performance of the HPLC-ELSD method for stearyl stearate, based on typical values for lipid analysis.[2][6]
| Parameter | Expected Performance |
| Retention Time (tR) | Approximately 5-7 minutes (dependent on exact conditions) |
| Linearity (Concentration Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~ 2 µg/mL |
| Limit of Quantification (LOQ) | ~ 10 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Note: These values are illustrative and require validation for the specific instrumentation and laboratory conditions used.
Diagrams
Experimental Workflow
The overall workflow for the quantification of stearyl stearate is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shodex.com [shodex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of the Fatty Acid Composition of Stearyl Stearoyl Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearyl stearoyl stearate (B1226849) is a complex lipid molecule, and the determination of its fatty acid composition is crucial for quality control, research, and development in various industries, including pharmaceuticals and cosmetics. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the qualitative and quantitative analysis of fatty acids.[1][2] Due to the low volatility of fatty acids, a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs) is typically required before GC-MS analysis.[1][3][4] This application note provides a detailed protocol for the analysis of the fatty acid composition of a "Stearyl stearoyl stearate" sample, which is presumed to be a wax ester or a complex lipid mixture rich in stearic acid.
The methodology involves a two-step process: 1) saponification to release the constituent fatty acids, and 2) derivatization of the free fatty acids to FAMEs. The resulting FAMEs are then separated, identified, and quantified using GC-MS.
Experimental Protocols
1. Sample Preparation: Saponification and Extraction of Free Fatty Acids
This protocol describes the base-catalyzed hydrolysis (saponification) of the this compound sample to liberate the fatty acids.
-
Materials:
-
This compound sample
-
Potassium hydroxide (B78521) (KOH) in 70% ethanol (B145695) (1 M)
-
Hydrochloric acid (HCl, 6 M)
-
Hexane (B92381) (HPLC grade)
-
Deionized water
-
Screw-capped glass tubes (16.5 x 105 mm)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
-
-
Procedure:
-
Weigh approximately 10-20 mg of the this compound sample into a screw-capped glass tube.
-
Add 1 mL of 1 M KOH in 70% ethanol to the tube.[5]
-
Tightly cap the tube and vortex thoroughly.
-
Heat the mixture at 90°C for 1 hour to ensure complete saponification.[5]
-
Allow the tube to cool to room temperature.
-
Acidify the reaction mixture by adding 0.2 mL of 6 M HCl.[5]
-
Add 1 mL of deionized water.
-
Extract the liberated free fatty acids by adding 1 mL of hexane and vortexing vigorously for 1 minute.[5]
-
Centrifuge the tube to separate the layers.
-
Carefully transfer the upper hexane layer containing the free fatty acids to a clean glass tube.
-
Repeat the extraction (steps 8-10) two more times and combine the hexane extracts.
-
Evaporate the hexane under a gentle stream of nitrogen or using a vacuum concentrator to obtain the dried free fatty acid residue.
-
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the conversion of the extracted free fatty acids into their corresponding methyl esters using boron trifluoride (BF3) in methanol.
-
Materials:
-
Dried free fatty acid residue from the previous step
-
Boron trifluoride-methanol solution (10-14% w/w)
-
Hexane (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
GC vials with inserts
-
-
Procedure:
-
To the dried fatty acid residue, add a known amount of internal standard (e.g., heptadecanoic acid) for quantification.
-
Add 1 mL of 12-14% BF3-methanol reagent to the tube.[3]
-
Tightly cap the tube and heat at 60°C for 5-10 minutes.[4]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried hexane solution containing the FAMEs to a GC vial for analysis.
-
3. GC-MS Analysis
This section provides typical instrumental parameters for the GC-MS analysis of FAMEs. These parameters may need to be optimized for the specific instrument and column used.
-
Instrumentation:
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 5°C/min, hold for 10 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Scan Range: m/z 50-550
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis if needed.[7]
-
Data Presentation
Qualitative Analysis
The identification of fatty acid methyl esters is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards.[8] The mass spectrum of methyl stearate, for example, will show a characteristic molecular ion peak (M+) at m/z 298 and other fragment ions.
Quantitative Analysis
The quantification of each fatty acid is performed by comparing the peak area of its corresponding FAME with the peak area of the internal standard. A calibration curve can be prepared using standard solutions of FAMEs at different concentrations to ensure accuracy. The results are typically expressed as the relative percentage of each fatty acid in the total fatty acid content.
Table 1: Hypothetical Fatty Acid Composition of a "this compound" Sample
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (µg/mL) | Relative Percentage (%) |
| Myristic Acid (C14:0) | 12.5 | 15,000 | 5.0 | 1.0 |
| Palmitic Acid (C16:0) | 15.2 | 150,000 | 50.0 | 10.0 |
| Heptadecanoic Acid (C17:0) - IS | 16.5 | 300,000 | 100.0 | - |
| Stearic Acid (C18:0) | 17.8 | 2,550,000 | 850.0 | 85.0 |
| Oleic Acid (C18:1) | 17.6 | 60,000 | 20.0 | 2.0 |
| Arachidic Acid (C20:0) | 20.1 | 45,000 | 15.0 | 1.5 |
| Behenic Acid (C22:0) | 22.3 | 15,000 | 5.0 | 0.5 |
| Total | 100.0 |
Visualizations
Caption: Experimental workflow for GC-MS analysis of fatty acid composition.
Caption: Logical steps in the analysis of fatty acids from complex lipids.
References
- 1. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Stearyl Stearate in Controlled-Release Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl stearate (B1226849), the ester of stearyl alcohol and stearic acid, is a waxy, biocompatible, and biodegradable lipid excipient with significant utility in the development of controlled-release drug delivery systems.[1][2] Its solid nature at room temperature and hydrophobic properties make it an excellent matrix-forming agent for encapsulating active pharmaceutical ingredients (APIs), thereby protecting them from degradation and modulating their release over time.[1][2] These application notes provide a comprehensive overview of the properties of stearyl stearate and detailed protocols for its application in formulating controlled-release systems, particularly Solid Lipid Nanoparticles (SLNs).
It is important to note that the term "Stearyl stearoyl stearate" is often used interchangeably with "Stearyl Stearate." For clarity and accuracy, this document will use the chemically correct name, Stearyl Stearate.
Physicochemical Properties of Stearyl Stearate
A thorough understanding of the physicochemical properties of stearyl stearate is crucial for designing robust and effective drug delivery systems.
| Property | Value | Significance in Drug Delivery |
| Chemical Name | Octadecyl octadecanoate | Defines the chemical structure and basis for its lipophilic nature. |
| Molecular Formula | C₃₆H₇₂O₂ | Indicates a long-chain ester, contributing to its high lipophilicity and solid-state at physiological temperatures. |
| Molecular Weight | 536.96 g/mol | Influences formulation calculations and the physical properties of the resulting delivery system. |
| Appearance | White to pale yellow waxy solid, flakes, or powder | Physical form is important for handling and processing during formulation. |
| Melting Point | 52 - 62 °C | Critical for manufacturing processes such as hot-melt extrusion and high-pressure homogenization, ensuring the lipid is molten during processing and solid at body temperature for controlled release.[2] |
| Solubility | Insoluble in water; soluble in oils and some organic solvents | Dictates its suitability for encapsulating lipophilic drugs and its use in oil-in-water emulsions for nanoparticle formation.[2] |
| Biodegradability | Biodegradable | Ensures the excipient is safely metabolized and eliminated from the body, enhancing the biocompatibility of the drug delivery system.[2] |
| Biocompatibility | Non-toxic | Essential for an excipient intended for pharmaceutical use, minimizing adverse reactions.[2] |
Applications in Controlled-Release Drug Delivery
Stearyl stearate is a versatile excipient used in various formulation strategies to achieve controlled drug release.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal drug carriers where the drug is encapsulated within a solid lipid matrix. Stearyl stearate serves as an excellent solid lipid core, providing a stable environment for the encapsulated drug and enabling sustained release.[1][2] The solid lipid nature of stearyl stearate helps to protect the drug from chemical degradation and control its diffusion from the matrix.
Hot-Melt Extrusion (HME)
In HME, a drug is dispersed within a molten carrier and then extruded to form a solid dosage form. Stearyl stearate, with its suitable melting point, can be used as a lipidic binder and release-retarding agent in HME processes. This technique is particularly useful for improving the solubility of poorly water-soluble drugs and for creating matrix tablets with a controlled-release profile.
Microspheres and Microparticles
Stearyl stearate can be formulated into microspheres or microparticles through techniques like spray congealing or melt dispersion. These microparticles can be used for oral or parenteral drug delivery, providing a sustained release of the encapsulated drug over an extended period.
Experimental Protocols
The following section provides detailed protocols for the preparation and characterization of stearyl stearate-based controlled-release drug delivery systems.
Protocol 1: Preparation of Stearyl Stearate Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes a widely used method for producing SLNs with a uniform particle size distribution.
Materials:
-
Stearyl Stearate
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the stearyl stearate at a temperature 5-10°C above its melting point.
-
Disperse the lipophilic API into the molten lipid under continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization.
-
Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize and form solid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by dialysis or centrifugation.
-
Caption: Workflow for SLN Preparation by High-Pressure Homogenization.
Protocol 2: Characterization of Stearyl Stearate SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the particle size (Z-average), PDI, and zeta potential at a controlled temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the mean ± standard deviation.
-
-
Interpretation:
-
Particle Size: Influences the in vivo fate, bioavailability, and drug release profile of the SLNs.
-
PDI: A value below 0.3 indicates a homogenous and narrow particle size distribution.
-
Zeta Potential: A value greater than |30| mV (positive or negative) generally indicates good colloidal stability due to electrostatic repulsion between particles.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Method: Indirect method using centrifugation.
-
Procedure:
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation. The SLNs will form a pellet, and the supernatant will contain the free drug.
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100
-
Caption: Workflow for Encapsulation Efficiency Determination.
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis bag method to evaluate the drug release profile from the SLNs.
Materials:
-
Drug-loaded stearyl stearate SLN dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Magnetic stirrer
-
Thermostatically controlled water bath or shaker
Procedure:
-
Preparation of Dialysis Bag:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Pipette a known volume of the SLN dispersion into the dialysis bag and securely seal both ends.
-
-
Release Study Setup:
-
Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume should be sufficient to maintain sink conditions.
-
Place the beaker in a shaking water bath maintained at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Caption: Logical Flow of an In Vitro Drug Release Study.
Data Presentation: Expected Performance of Stearyl Stearate-Based SLNs
While specific data is highly dependent on the encapsulated drug and formulation parameters, the following table provides a general expectation of the performance characteristics of SLNs formulated with stearyl stearate, based on data from similar solid lipids.
| Parameter | Typical Range | Factors Influencing the Outcome |
| Particle Size (nm) | 100 - 500 | Homogenization pressure and cycles, surfactant type and concentration, lipid concentration. |
| Polydispersity Index (PDI) | < 0.3 | Efficiency of the homogenization process, formulation composition. |
| Zeta Potential (mV) | > |20| | Type and concentration of surfactant, pH of the dispersion medium. |
| Encapsulation Efficiency (%) | 60 - 95+ | Drug's solubility in the lipid matrix, drug-lipid interaction, formulation method, cooling rate. |
| Drug Loading (%) | 1 - 10 | Drug's solubility in the lipid matrix, ratio of drug to lipid. |
| In Vitro Release Profile | Biphasic | Initial burst release from the nanoparticle surface followed by a sustained release from the solid lipid core. The release rate is influenced by particle size, drug distribution within the matrix, and the crystallinity of the lipid. |
Conclusion
Stearyl stearate is a valuable and versatile lipid excipient for the development of controlled-release drug delivery systems. Its favorable physicochemical properties, biocompatibility, and proven utility in forming stable solid lipid matrices make it an attractive choice for researchers and drug development professionals. The provided protocols offer a starting point for the formulation and characterization of stearyl stearate-based delivery systems, which can be further optimized to achieve the desired therapeutic outcomes.
References
Application Notes and Protocols for Stearyl Stearoyl Stearate as a Matrix in Pharmaceutical Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl stearoyl stearate (B1226849) is a waxy, lipid-based excipient with potential applications in the pharmaceutical industry as a matrix-forming agent in oral solid dosage forms.[1][2] Its hydrophobic nature makes it a candidate for developing controlled-release tablet formulations, where it can modulate the release of the active pharmaceutical ingredient (API).[3] This document provides a comprehensive overview of the potential use of stearyl stearoyl stearate in tablet manufacturing, including its physicochemical properties, comparative data with other common excipients, and detailed experimental protocols for formulation and evaluation.
Note on Data Availability: Direct and extensive experimental data on the use of this compound as a primary tablet matrix is limited in publicly available literature. Much of the understanding of its potential performance is inferred from its chemical properties and comparative analysis with structurally related and commonly used excipients such as stearic acid, magnesium stearate, and sodium stearyl fumarate. The protocols provided herein are foundational and would require optimization for specific formulations.
Physicochemical Properties
This compound is the ester of stearyl alcohol and stearic acid.[1] Its key properties relevant to pharmaceutical formulations are summarized below.
| Property | Description | Reference(s) |
| Chemical Name | Octadecyl octadecanoate | [1] |
| Molecular Formula | C36H72O2 | [1][4] |
| Molecular Weight | 536.96 g/mol | [1][4] |
| Appearance | White, waxy solid, flakes, or granules | [1][2] |
| Solubility | Insoluble in water; soluble in oils | [1][5] |
| Nature | Hydrophobic, non-ionic | [1] |
Application in Tablet Formulations
Given its hydrophobic and waxy nature, this compound is primarily considered for its role as a matrix former in controlled or sustained-release tablets.[3] It can also function as a lubricant, although its efficiency compared to standard lubricants like magnesium stearate is not well-documented.[1]
Potential Advantages:
-
Controlled Release: The hydrophobic matrix can retard the penetration of water, thereby slowing down the dissolution and release of the API.
-
Lubrication: May reduce friction between the tablet and the die wall during ejection.[1]
-
Inertness: As a lipid ester, it is generally considered chemically inert and compatible with many APIs.[2]
Considerations:
-
Impact on Hardness and Friability: Hydrophobic lubricants can sometimes negatively affect tablet hardness.[6] The effect of this compound would need to be experimentally determined.
-
Drug Release Modulation: The concentration of this compound in the formulation will be a critical parameter in controlling the drug release profile.
-
Processability: Its waxy nature may require specific manufacturing processes, such as hot-melt granulation or direct compression with carefully selected co-excipients.
Comparative Data with Other Lubricants/Matrix Formers
To provide a context for formulation development, the following tables summarize the effects of commonly used lubricants on key tablet properties. It is anticipated that this compound, being structurally related to stearic acid, may exhibit some similar properties.
Table 1: Comparative Effects of Lubricants on Tablet Hardness and Ejection Force
| Lubricant | Concentration (% w/w) | Effect on Tablet Hardness | Effect on Ejection Force |
| Stearic Acid | 1.0 - 2.0 | Highest tablet hardness among those listed. | Highest ejection forces.[7][8] |
| Magnesium Stearate | 0.5 - 2.0 | Significant reduction in tablet hardness.[7] | Low ejection forces.[8] |
| Sodium Stearyl Fumarate | 1.0 - 2.0 | Less reduction in hardness compared to Magnesium Stearate.[7] | Low ejection forces, comparable to Magnesium Stearate.[7] |
Table 2: Comparative Effects of Lubricants on Tablet Disintegration and Dissolution
| Lubricant | Concentration (% w/w) | Effect on Disintegration Time | Effect on Dissolution Rate |
| Stearic Acid | 1.0 - 2.0 | In the same range as Sodium Stearyl Fumarate.[7] | Faster dissolution than Magnesium Stearate.[7] |
| Magnesium Stearate | 0.5 - 2.0 | Longest disintegration time.[7] | Slowest dissolution rate.[8] |
| Sodium Stearyl Fumarate | 1.0 - 2.0 | Faster disintegration than Magnesium Stearate.[7] | Faster and more complete dissolution.[8] |
Experimental Protocols
The following are detailed protocols for the formulation and evaluation of a model tablet using this compound as a matrix-forming agent via direct compression.
Protocol 1: Formulation of Controlled-Release Tablets by Direct Compression
Objective: To prepare tablets with varying concentrations of this compound to evaluate its effect on tablet properties and drug release.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Filler-binder (e.g., Microcrystalline Cellulose PH 102)
-
Disintegrant (e.g., Croscarmellose Sodium) - Optional, for initial studies
-
Glidant (e.g., Colloidal Silicon Dioxide)
-
V-blender or other suitable powder blender
-
Tablet press (single-punch or rotary)
-
Analytical balance
Methodology:
-
Formulation Design: Design formulations with varying concentrations of this compound (e.g., 5%, 10%, 20% w/w). Adjust the amount of filler-binder to maintain a constant tablet weight.
-
Sieving: Pass all ingredients through an appropriate mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.
-
Blending:
-
Geometrically mix the API with a portion of the filler-binder.
-
Add the remaining filler-binder and the this compound to the blender and mix for a predetermined time (e.g., 10 minutes).
-
Add the glidant and blend for a shorter period (e.g., 2 minutes).
-
-
Compression: Compress the powder blend into tablets using a tablet press with appropriate tooling. Record the compression force.
Caption: Workflow for Direct Compression Tablet Formulation.
Protocol 2: Evaluation of Tablet Physical Properties
Objective: To characterize the physical properties of the formulated tablets.
1. Hardness Testing: [7]
-
Equipment: Calibrated tablet hardness tester.
-
Procedure:
-
Place a tablet between the platens of the tester.
-
Start the test to apply a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).
-
Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.
-
2. Friability Testing: [7]
-
Equipment: Friabilator.
-
Procedure:
-
For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets with a total weight as close as possible to 6.5 g. For tablets > 650 mg, use 10 whole tablets.
-
Accurately weigh the initial tablet sample (W_initial).
-
Place the tablets in the friabilator drum and rotate at 25 ±1 rpm for 100 revolutions.
-
Remove the tablets, de-dust them, and accurately weigh them again (W_final).
-
Calculate the percentage friability: ((W_initial - W_final) / W_initial) * 100. A value of ≤ 1% is generally acceptable.
-
Caption: Logical workflow for tablet physical property testing.
Protocol 3: In Vitro Dissolution Testing
Objective: To determine the rate and extent of drug release from the tablets.[7]
Equipment:
-
USP Dissolution Apparatus 1 (basket) or 2 (paddle).
-
Dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).
-
Water bath set to 37 ± 0.5 °C.
-
Syringes and filters.
-
UV-Vis Spectrophotometer or HPLC for drug analysis.
Procedure:
-
Prepare 900 mL of the selected dissolution medium and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus at a specified speed (e.g., 50 rpm for paddle).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Caption: General workflow for in vitro dissolution testing.
Conclusion
This compound is a promising, though not extensively studied, excipient for creating hydrophobic matrix systems for controlled-release pharmaceutical tablets. Its performance is likely to be influenced by its concentration in the formulation and its interaction with other excipients. The provided protocols offer a foundational framework for researchers to systematically investigate its potential. It is recommended to conduct comparative studies with well-characterized matrix formers like stearic acid to fully understand the formulation space and potential benefits of using this compound.
References
- 1. STEARYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearyl Stearate | C36H72O2 | CID 17720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for the Spectroscopic Analysis of Stearyl Stearate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stearyl stearate (B1226849) (CAS No. 2778-96-3), an ester of stearyl alcohol and stearic acid, is a wax-like compound widely utilized in the pharmaceutical, cosmetic, and food industries as an emollient, thickener, and stabilizer.[1] Its functional properties are intrinsically linked to its molecular structure. Therefore, precise structural characterization is essential for quality control and formulation development. This document provides detailed application notes and experimental protocols for the analysis of stearyl stearate using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Note on Nomenclature: The term "Stearyl stearoyl stearate" can be ambiguous. While this guide focuses on the common ester "stearyl stearate" (octadecyl octadecanoate), a more complex molecule also exists under a similar name (octadecanoic acid, 12-((1-oxooctadecyl)oxy)-, octadecyl ester).[2] The protocols described herein are foundational and can be adapted for other long-chain esters.
Section 1: Fourier Transform Infrared (FTIR) Spectroscopy
Application Notes
FTIR spectroscopy is a rapid and non-destructive technique that provides a unique "molecular fingerprint" by measuring the absorption of infrared radiation by a sample's molecular bonds.[1][3] For stearyl stearate, FTIR is particularly effective for confirming the presence of the key functional groups: the ester carbonyl (C=O) and the long aliphatic hydrocarbon chains (-CH₂-).[1] The spectrum is typically dominated by strong absorption bands from the stretching and bending vibrations of these groups.
Key spectral features for stearyl stearate include:
-
C-H Stretching: Intense, sharp peaks in the 3000-2800 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of C-H bonds in the long methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups.[4]
-
C=O Stretching: A very strong and sharp absorption band around 1740-1735 cm⁻¹, which is the most prominent indicator of the ester functional group.[1][3]
-
C-H Bending: A medium intensity band around 1470-1460 cm⁻¹ corresponds to the scissoring (bending) vibration of the methylene groups.[1]
-
C-O Stretching: Absorption bands in the 1250-1000 cm⁻¹ region arise from the stretching vibrations of the C-O single bonds of the ester group.[3][4]
-
-(CH₂)n- Rocking: A medium intensity peak around 720 cm⁻¹ can indicate the rocking motion of a long chain of methylene groups (where n > 4).[4]
Data Presentation: Characteristic FTIR Peaks for Stearyl Stearate
The following table summarizes the characteristic FTIR absorption bands for stearyl stearate.
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Peak Intensity |
| C-H Asymmetric Stretch | Alkane (-CH₂-) | ~2916 - 2920 | Strong |
| C-H Symmetric Stretch | Alkane (-CH₂-) | ~2848 - 2850 | Strong |
| C=O Stretch | Ester (-COO-) | ~1735 - 1740 | Very Strong, Sharp |
| C-H Bend (Scissoring) | Methylene (-CH₂-) | ~1460 - 1470 | Medium |
| C-O Stretch | Ester (-COO-) | ~1175 | Strong |
| -(CH₂)n- Rocking (n>4) | Methylene Chain | ~718 - 728 | Medium |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Two common methods for analyzing solid or waxy samples like stearyl stearate are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Protocol 1: ATR-FTIR Analysis
ATR is a convenient technique for analyzing solids with minimal sample preparation.[1][5]
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a lint-free cloth soaked in isopropanol (B130326) and allowing it to dry completely. Collect a background spectrum of the empty, clean crystal.[3] This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of stearyl stearate powder or solid directly onto the center of the ATR crystal.[3]
-
Pressure Application: Use the built-in clamp to apply firm, even pressure to ensure good contact between the sample and the crystal surface.[5]
-
Spectrum Acquisition: Collect the FTIR spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to achieve a high signal-to-noise ratio.[3][4]
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with isopropanol after analysis.
Protocol 2: KBr Pellet Method
This classic transmission method involves dispersing the sample in a dry KBr matrix.[4][6]
-
Sample Grinding: Weigh approximately 1-2 mg of the stearyl stearate sample and 100-200 mg of dry potassium bromide (KBr) powder.[4][5] Grind the components together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[4]
-
Sample Analysis: Carefully remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum, typically from 4000 to 400 cm⁻¹. It is best practice to collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[4]
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of stearyl stearate.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes
NMR spectroscopy is the most powerful technique for the detailed and unambiguous structural elucidation of molecules in solution.[4] Both ¹H (proton) and ¹³C (carbon) NMR experiments provide a wealth of information about the carbon skeleton and the electronic environment of each atom.
¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment of the hydrogen atoms. For stearyl stearate, the key signals are:
-
Terminal Methyl Protons (-CH₃): A triplet signal appears in the most upfield region of the spectrum (around δ 0.88 ppm).
-
Methylene Chain Protons (-(CH₂)n-): A large, broad signal around δ 1.25 ppm corresponds to the numerous methylene groups in the long aliphatic chains.
-
Protons α and β to Carbonyl/Oxygen: Methylene protons adjacent (alpha) to the ester group appear at distinct chemical shifts. The -O-CH₂- protons of the stearyl alcohol moiety are shifted downfield to ~δ 4.05 ppm (a triplet), while the -COO-CH₂- protons of the stearic acid moiety are at ~δ 2.28 ppm (a triplet).
¹³C NMR Spectroscopy: Carbon NMR provides direct information about the carbon framework.[4]
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon is the most downfield signal, typically resonating around δ 174 ppm.
-
Carbons Adjacent to Oxygen: The carbon of the -O-CH₂- group from the alcohol part appears around δ 64 ppm.
-
Alkyl Chain Carbons: The numerous methylene carbons of the long chains resonate in the δ 22-34 ppm region, while the terminal methyl carbons appear at the most upfield position, around δ 14 ppm.
Data Presentation: Characteristic NMR Peaks for Stearyl Stearate
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Structure Fragment | Chemical Shift (δ, ppm) | Multiplicity |
| a | CH₃-(CH₂)₁₆-COO-CH₂-(CH₂)₁₆-CH₃ | ~0.88 | Triplet |
| b | CH₃-(CH₂)₁₄-CH₂-CH₂-COO-CH₂-CH₂-(CH₂)₁₄-CH₃ | ~1.25 | Multiplet |
| c | CH₃-(CH₂)₁₄-CH₂-CH₂-COO-CH₂-CH₂-(CH₂)₁₄-CH₃ | ~1.62 | Multiplet |
| d | CH₃-(CH₂)₁₅-CH₂-COO-CH₂-(CH₂)₁₆-CH₃ | ~2.28 | Triplet |
| e | CH₃-(CH₂)₁₆-COO-CH₂-CH₂-(CH₂)₁₅-CH₃ | ~4.05 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Structure Fragment | Chemical Shift (δ, ppm) |
| a | C H₃-(CH₂)₁₆-COO-CH₂-(CH₂)₁₆-C H₃ | ~14.1 |
| b | CH₃-(C H₂)₁₄... and ...COO-CH₂-(C H₂)₁₄-CH₃ | ~22.7 - 31.9 |
| c | CH₃-(CH₂)₁₅-C H₂-COO-CH₂-C H₂-(CH₂)₁₅-CH₃ | ~25.0 - 34.4 |
| d | CH₃-(CH₂)₁₆-COO-C H₂-(CH₂)₁₆-CH₃ | ~64.4 |
| e | CH₃-(CH₂)₁₆-C OO-CH₂-(CH₂)₁₆-CH₃ | ~174.0 |
Note: Chemical shifts are predictive and can vary based on solvent and instrument conditions.[4][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Sample Dissolution: Accurately weigh 10-50 mg of the stearyl stearate sample into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[4][7] CDCl₃ is a common choice for long-chain esters.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[7]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal reference standard (δ = 0.00 ppm).[7]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube.[4] If any particulates are present, filter the solution through a small plug of glass wool in the pipette.[7]
-
-
Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure optimal resolution and homogeneity.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. For qualitative analysis, a relaxation delay (D1) of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and potentially a higher sample concentration will be required to achieve a good signal-to-noise ratio.[7] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Visualization: Stearyl Stearate Structure for NMR Analysis
Caption: Structure of stearyl stearate with key NMR assignments.
References
Visualizing Stearyl Stearoyl Stearate Crystals: A Guide to Advanced Microscopy Techniques
[Application Note & Protocols]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearyl Stearoyl Stearate (SSS) is a triple-ester wax derived from stearic acid and stearyl alcohol. Its unique physicochemical properties, including its crystalline nature, make it a valuable excipient in pharmaceutical and cosmetic formulations. The morphology, size, and polymorphic form of SSS crystals can significantly impact the stability, texture, and release profile of final products. Therefore, the ability to visualize and characterize these crystals is crucial for formulation development and quality control. This document provides detailed application notes and protocols for the visualization of this compound crystals using various advanced microscopy techniques.
Physicochemical Properties of this compound
A foundational understanding of the thermal and solubility properties of SSS is essential for designing effective crystallization and imaging experiments.
| Parameter | Value | Unit | Notes |
| Melting Point | 52 - 62 | °C | The range can be attributed to variations in purity and crystalline structure.[1] |
| Boiling Point | ~549 | °C | Predicted value at 760 mmHg.[1] |
| Density | ~0.857 | g/cm³ | Predicted value.[1] |
| Water Solubility | Insoluble | - | Highly hydrophobic.[1] |
| Solubility in Organic Solvents | Soluble in warm diethyl ether | - | Often used as a solvent for coating applications.[1] |
Table 1: Key Physicochemical Properties of this compound.
Microscopy Techniques for Crystal Visualization
Several microscopy techniques can be employed to visualize and characterize SSS crystals, each providing unique insights into their morphology, structure, and thermal behavior.
Polarized Light Microscopy (PLM)
Polarized light microscopy is a powerful and accessible technique for visualizing birefringent materials like SSS crystals. It is particularly useful for observing crystal morphology, size distribution, and changes during phase transitions.
Application Note:
PLM is ideal for initial screening of crystalline structures and for observing the effects of different processing conditions, such as cooling rates and the addition of other components, on crystallization.[2] The technique can reveal different crystal habits (e.g., needles, spherulites) and can be combined with a hot stage to study polymorphism and melting/crystallization kinetics in real-time.[3]
Protocol for Polarized Light Microscopy:
-
Sample Preparation (Melt Crystallization):
-
Place a small amount (a few milligrams) of this compound powder on a clean microscope slide.
-
Cover the powder with a coverslip.
-
Gently heat the slide on a hot plate to a temperature approximately 10-20°C above the melting point of SSS (around 70-80°C) until the sample is completely molten.
-
Carefully remove the slide from the hot plate and allow it to cool to room temperature. The cooling rate can be controlled to study its effect on crystal formation. For rapid cooling, the slide can be placed on a metal block at room temperature. For slow cooling, the hot plate can be turned off, allowing the sample to cool with the plate.
-
-
Imaging:
-
Place the prepared slide on the stage of a polarized light microscope.
-
Cross the polarizer and analyzer to achieve a dark background.
-
Focus on the sample and observe the birefringent SSS crystals, which will appear bright against the dark background.
-
Capture images at various magnifications to document the crystal morphology and size distribution.
-
Hot-Stage Microscopy (HSM)
HSM combines polarized light microscopy with precise temperature control, enabling the direct observation of thermal transitions and polymorphic transformations.[3][4]
Application Note:
HSM is invaluable for studying the polymorphism of SSS. By subjecting the sample to controlled heating and cooling cycles, one can observe melting points of different polymorphs, transitions from metastable to stable forms, and the kinetics of crystallization and melting.[5]
Protocol for Hot-Stage Microscopy:
-
Sample Preparation:
-
Place a small amount of SSS on a quartz crucible or a specialized hot-stage slide.
-
-
Thermal Program and Imaging:
-
Place the sample in the hot stage.
-
Set up a thermal program using the instrument's software. A typical program for studying polymorphism would be:
-
Heat from room temperature to 90°C at a controlled rate (e.g., 10°C/min) to erase the sample's thermal history.[6]
-
Hold at 90°C for 5 minutes to ensure complete melting.
-
Cool from 90°C to a desired crystallization temperature at a controlled rate.
-
Hold at the crystallization temperature to observe isothermal crystallization.
-
Reheat to observe the melting of the formed crystals.
-
-
Observe and record images or videos of the sample throughout the thermal program using the polarized light microscope.
-
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface topography of SSS crystals, revealing detailed information about their three-dimensional shape and surface features.
Application Note:
SEM is particularly useful for examining the fine details of crystal morphology, such as surface roughness, growth steps, and the arrangement of crystal aggregates.[7][8][9] Due to the non-conductive nature of SSS, a conductive coating is typically required to prevent charging artifacts.
Protocol for Scanning Electron Microscopy:
-
Sample Preparation:
-
Mounting: Secure a small amount of SSS crystals onto an aluminum SEM stub using double-sided carbon tape.
-
Coating: To make the sample conductive, coat the mounted crystals with a thin layer of a conductive material, such as gold or platinum, using a sputter coater.[10] The coating thickness should be minimized to preserve the fine surface details.
-
-
Imaging:
-
Place the coated stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain a clear image.
-
Capture images at various magnifications to visualize the crystal morphology.
-
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the surface of SSS crystals at the nanoscale without the need for a conductive coating.
Application Note:
AFM is ideal for studying the nanoscale surface topography of SSS crystals, including the visualization of crystal growth steps, defects, and the arrangement of molecules on the crystal surface.[11][12] It can also be used to measure surface roughness.
Protocol for Atomic Force Microscopy:
-
Sample Preparation:
-
Crystallize a thin film of SSS on a smooth substrate, such as a freshly cleaved mica sheet. This can be achieved by melting a small amount of SSS on the mica and allowing it to cool and crystallize.
-
Alternatively, dissolve SSS in a suitable volatile solvent, deposit a drop onto the mica, and allow the solvent to evaporate.
-
-
Imaging:
-
Mount the sample on the AFM stage.
-
Engage the AFM tip with the sample surface.
-
Scan the desired area in tapping mode to minimize damage to the soft crystal surface.
-
Adjust the imaging parameters (scan size, scan rate, setpoint) to obtain high-quality topographic images.
-
Quantitative Data Analysis
Image analysis software can be used to extract quantitative data from the microscopy images, allowing for a more objective characterization of the SSS crystals.
| Parameter | Microscopy Technique | Analysis Method |
| Crystal Size Distribution | PLM, SEM | Image analysis software (e.g., ImageJ) can be used to measure the dimensions of individual crystals and generate a size distribution histogram.[13][14] |
| Crystal Shape Factors | PLM, SEM | Parameters such as aspect ratio, circularity, and fractal dimension can be calculated from the crystal outlines to quantify their shape. |
| Surface Roughness | AFM | The root mean square (RMS) roughness of the crystal surface can be calculated from the AFM height data. |
| Polymorphic Transition Temperatures | Hot-Stage Microscopy | The temperatures at which phase transitions occur can be accurately determined from the recorded images.[3] |
Table 2: Quantitative Analysis of this compound Crystals.
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for characterizing SSS crystals.
Caption: Experimental workflow for SSS crystal characterization.
Caption: Workflow for polymorphism analysis using HSM.
Conclusion
The selection of an appropriate microscopy technique is critical for gaining a comprehensive understanding of the crystalline properties of this compound. Polarized Light Microscopy and Hot-Stage Microscopy are excellent for initial characterization and for studying thermal behavior, while Scanning Electron Microscopy and Atomic Force Microscopy provide high-resolution details of the crystal morphology and surface topography. By following the detailed protocols and workflows outlined in this document, researchers can effectively visualize and quantify the crystalline characteristics of SSS, leading to improved formulation design and product performance.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. vpi2004.com [vpi2004.com]
- 8. nishkaresearch.com [nishkaresearch.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 11. Morphological Investigation of Protein Crystals by Atomic Force Microscopy [mdpi.com]
- 12. AFM Investigation of Protein Crystals Morphology | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Stearyl Stearoyl Stearate" Crystallization in Formulations
Welcome to the technical support center for troubleshooting crystallization issues related to "Stearyl Stearoyl Stearate" in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and resolving common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cream/lotion has developed a grainy or gritty texture after a period of storage. What is causing this?
A1: A grainy or gritty texture is a common issue that typically arises from the crystallization of high-melting-point lipids like stearyl stearoyl stearate (B1226849) within your formulation. This phenomenon is often a result of partial melting and subsequent slow recrystallization, which can be triggered by temperature fluctuations during storage or transport. The slow cooling allows the this compound molecules to organize into large, perceptible crystals.
This is often linked to the polymorphic nature of long-chain esters. These molecules can crystallize into different forms (polymorphs), often designated as α (alpha), β' (beta prime), and β (beta), in order of increasing stability and melting point. Less stable forms, which may form upon initial rapid cooling, can transition to more stable, larger crystalline forms over time, leading to a grainy texture.
Q2: My formulation containing this compound appears smooth initially but separates or develops crystals over time. How can I improve its stability?
A2: This delayed crystallization or instability suggests that the this compound is not remaining fully solubilized or well-dispersed in the oil phase of your formulation at storage temperatures. Several factors can contribute to this issue:
-
Concentration: The concentration of this compound may be too high, exceeding its solubility limit in the oil phase, especially at lower temperatures.
-
Inadequate Solvent System: The blend of oils and other emollients in your formulation may not be an optimal solvent for this compound.
-
Improper Emulsification: An inadequate emulsifier system or improper homogenization can lead to larger oil droplets that are more prone to instability and crystallization.
-
Cooling Rate: As mentioned previously, a slow cooling rate during the manufacturing process can promote the growth of large crystals.
To improve stability, consider the following troubleshooting steps:
-
Optimize the Oil Phase: Introduce co-solvents or other esters that have a good affinity for this compound to improve its solubility.
-
Utilize Crystallization Inhibitors: Incorporate ingredients that can interfere with the crystal nucleation and growth process.
-
Control the Cooling Process: Employ rapid cooling ("shock cooling") to encourage the formation of smaller, less perceptible crystals.
-
Evaluate the Emulsifier System: Ensure your emulsifier or blend of emulsifiers is appropriate for the oil phase and is used at an optimal concentration.
Q3: What are some practical strategies to prevent the crystallization of this compound during formulation development?
A3: Preventing crystallization from the outset is key to a stable and aesthetically pleasing formulation. Here are some effective strategies:
-
Formulation Optimization:
-
Co-solvents and Co-emulsifiers: Introduce other liquid esters or oils that can act as co-solvents for this compound. Co-emulsifiers like certain polyglyceryl esters or sorbitan (B8754009) esters can also help stabilize the oil droplets and inhibit crystallization at the interface.[1][2]
-
Concentration Adjustment: Carefully evaluate the concentration of this compound. Use the minimum amount required to achieve the desired viscosity and sensory profile.
-
Incorporate Polymers or Waxes: The addition of certain polymers or other waxes can modify the crystal habit of this compound, leading to a more stable crystal network.
-
-
Process Control:
-
Heating: Ensure that the oil phase is heated sufficiently above the melting point of this compound (and all other solid components) to ensure complete melting and dissolution. A general guideline is to heat 10-20°C above the highest melting point of any ingredient.
-
Cooling Rate: Implement a rapid cooling step after emulsification. This can be achieved by using a cooling bath or a heat exchanger. Continuous stirring during the cooling process is crucial to maintain homogeneity.[3]
-
Homogenization: Optimize the homogenization speed and time to create a fine and uniform emulsion with small droplet sizes, which can enhance stability.
-
Data Presentation
While specific polymorphic data for this compound is not extensively available in public literature, the thermal behavior of analogous long-chain esters provides valuable insights. The following table summarizes the melting points of different polymorphs for compounds similar to this compound, illustrating the concept of increasing melting points with increasing crystal stability.
Table 1: Thermal Properties of Polymorphic Forms of a Representative Long-Chain Ester (Cetyl Palmitate)
| Polymorphic Form | Melting Point Range (°C) | Stability | Notes |
|---|---|---|---|
| α (alpha) | ~43-45 | Least Stable | Often forms upon rapid cooling. |
| β' (beta prime) | ~50-52 | Intermediate | Can transition to the more stable β form over time. |
| β (beta) | ~54-56 | Most Stable | The desired form for long-term stability in many applications. |
Note: This data is for cetyl palmitate and serves as an illustrative example of polymorphism in long-chain esters.
Experimental Protocols
Protocol 1: Evaluation of Formulation Stability using Freeze-Thaw Cycling
Objective: To assess the physical stability of a formulation containing this compound under temperature stress conditions, which can accelerate crystallization.
Methodology:
-
Sample Preparation: Prepare three samples of the final formulation in sealed, transparent containers.
-
Initial Observation: Record the initial appearance, texture, and viscosity of the samples. Take microscopic images if possible.
-
Freeze Cycle: Place the samples in a freezer at -10°C for 24 hours.
-
Thaw Cycle: Remove the samples from the freezer and allow them to thaw at room temperature (20-25°C) for 24 hours.
-
Observation: After the thaw cycle, visually inspect the samples for any signs of crystallization (graininess), phase separation, or changes in consistency.
-
Repeat: Repeat the freeze-thaw cycle for a total of 3-5 cycles.
-
Final Analysis: After the final cycle, compare the appearance, texture, and microscopic images of the stressed samples to a control sample stored at room temperature.
Protocol 2: Characterization of Crystallization using Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal behavior of this compound in a formulation and identify the presence of different polymorphic forms.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and seal it.
-
Thermal Program (Melt-Cool-Heat Cycle):
-
First Heat: Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 100°C at a controlled rate (e.g., 10°C/min). This erases the sample's prior thermal history.
-
Hold: Hold the sample at 100°C for 5 minutes to ensure complete melting.
-
Controlled Cool: Cool the sample from 100°C to 0°C at a specific, controlled rate (e.g., 5°C/min).
-
Second Heat: Ramp the temperature from 0°C to 100°C at 10°C/min.
-
-
Data Analysis: Analyze the resulting thermogram from the second heating scan. Multiple melting peaks can indicate the presence of different polymorphs. The peak temperatures and enthalpies of fusion provide information about the crystalline structures formed during the controlled cooling step.
Protocol 3: Visualization of Crystals using Polarized Light Microscopy
Objective: To visually confirm the presence and observe the morphology of this compound crystals in a formulation.
Methodology:
-
Sample Preparation: Place a small amount of the formulation on a clean microscope slide and cover it with a coverslip.
-
Microscope Setup: Use a polarized light microscope equipped with a camera.
-
Observation: Observe the sample under cross-polarized light. Crystalline structures, such as those formed by this compound, will appear as bright areas (birefringent) against a dark background. Amorphous or liquid components will appear dark.
-
Image Capture: Capture images of the crystal structures for documentation and comparison between different formulations or samples subjected to different conditions.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing crystallization.
Caption: Workflow for DSC analysis of polymorphism.
References
Technical Support Center: Optimizing Stearyl Stearoyl Stearate Solid Lipid Nanoparticle (SLN) Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for creating and optimizing Stearyl Stearoyl Stearate (SSS) based Solid Lipid Nanoparticles (SLNs). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during formulation and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for preparing this compound SLNs?
A1: The high-pressure homogenization (HPH) technique is a robust and scalable method for producing SLNs and is highly recommended for SSS.[1][2][3] This method avoids the use of organic solvents and involves homogenizing a hot oil-in-water pre-emulsion under high pressure. The key steps include melting the SSS with the active pharmaceutical ingredient (API), dispersing this lipid phase in a hot aqueous surfactant solution to form a pre-emulsion, and then subjecting this to high-pressure homogenization. As the resulting nanoemulsion cools, the lipid recrystallizes to form solid nanoparticles.[1][4]
Q2: Which factors most significantly impact the encapsulation efficiency of my drug in SSS SLNs?
A2: Several factors influence encapsulation efficiency (EE%). The most critical are the solubility of the drug in the molten SSS, the drug-to-lipid ratio, and the cooling rate of the nanoemulsion. Poor drug solubility in the lipid can lead to low EE%.[5] Additionally, a high drug concentration can lead to drug expulsion during lipid recrystallization. Rapid cooling of the nanoemulsion can help trap the drug within the solidifying lipid matrix.[5]
Q3: How can I measure the Encapsulation Efficiency (EE%) and Drug Loading (DL%) of my SSS SLN formulation?
A3: To determine EE% and DL%, the unencapsulated (free) drug must be separated from the SLNs. A common and effective method is ultrafiltration-centrifugation.[1][5] The SLN dispersion is placed in a centrifugal filter unit and centrifuged at high speed. The SLNs and encapsulated drug are retained by the filter, while the aqueous phase containing the free drug passes through. The amount of free drug in the filtrate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[1]
Q4: My SSS SLN dispersion shows aggregation over time. What are the likely causes and solutions?
A4: Aggregation is often a sign of insufficient nanoparticle stabilization. This can be due to a low surfactant concentration, which fails to provide an adequate protective layer around the nanoparticles.[5] Another potential cause is lipid polymorphism, where the SSS transitions to a more stable crystalline form over time, leading to particle growth and drug expulsion.[5][6] To address this, consider increasing the surfactant concentration or using a combination of surfactants for better steric and electrostatic stabilization.[5] Storing the SLN dispersion at a lower temperature, such as 4°C, can help slow down polymorphic transitions.[5]
Q5: What is the ideal particle size for SLNs and how can I control it?
A5: The optimal particle size for SLNs depends on the intended application, but generally, a size range of 50-200 nm with a low polydispersity index (PDI) of less than 0.3 is desirable for many drug delivery applications.[7][8] Particle size is influenced by the homogenization pressure, the number of homogenization cycles, and the surfactant concentration.[5] Increasing the homogenization pressure and the number of cycles typically leads to smaller particle sizes.[5] The concentration of the surfactant also plays a crucial role; an optimal concentration will effectively stabilize the newly formed nanoparticles and prevent aggregation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Large Particle Size (>300 nm) or High PDI (>0.3) | 1. Insufficient Homogenization Energy: The pressure or duration of homogenization is not adequate to reduce the particle size effectively.[5] 2. Particle Aggregation: The concentration of the surfactant is too low to stabilize the nanoparticles.[5] 3. Lipid Overload: The concentration of this compound is too high. | 1. Increase the homogenization pressure (typically in the range of 500-1500 bar) and/or the number of homogenization cycles (usually 3-5 cycles are sufficient).[1][5] 2. Increase the surfactant concentration. The use of co-surfactants can also enhance stability. 3. Reduce the lipid concentration in the formulation. A typical starting range is 5-10% (w/v).[1] |
| Low Encapsulation Efficiency (<70%) | 1. Poor Drug Solubility: The drug has limited solubility in the molten this compound.[5] 2. Drug Expulsion: During recrystallization of the lipid, the drug is expelled from the solid matrix.[5] | 1. Increase the temperature of the lipid phase to enhance drug solubility, ensuring the drug remains stable at that temperature. 2. Optimize the drug-to-lipid ratio by starting with a lower drug concentration.[5] 3. Employ a rapid cooling step by dispersing the hot nanoemulsion in a cold aqueous medium to quickly solidify the lipid and entrap the drug.[5] |
| Instability During Storage (Aggregation, Sedimentation) | 1. Insufficient Surface Stabilization: The surfactant concentration is not adequate to prevent particle agglomeration over time.[5] 2. Lipid Polymorphism: The lipid matrix is undergoing a transition to a more stable crystalline form, which can lead to particle growth and drug leakage.[5][6] | 1. Increase the surfactant concentration or use a combination of surfactants to improve stability. 2. Store the SLN dispersion at a lower temperature (e.g., 4°C) to minimize polymorphic transitions.[5] |
| Drug Leakage During Storage | 1. Lipid Crystallinity: A highly ordered crystalline structure of the lipid can lead to the expulsion of the drug over time.[5] | 1. Consider incorporating a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs). This disrupts the perfect crystal lattice, providing more space for the drug and reducing expulsion.[5] |
Experimental Protocols
Protocol 1: Preparation of SSS SLNs by High-Pressure Homogenization (Hot Homogenization)
Materials:
-
This compound (SSS)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the SSS and the API. A good starting point is a lipid concentration of 5-10% (w/v) and a drug concentration of 0.5-1% (w/v) relative to the lipid.[1]
-
Heat the mixture in a beaker to a temperature 5-10°C above the melting point of SSS, stirring continuously until a clear, homogenous lipid melt is obtained.[1]
-
-
Preparation of the Aqueous Phase:
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase under continuous high-shear homogenization (e.g., 10,000-15,000 rpm) for 3-5 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.[1]
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion into a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar. These parameters should be optimized for your specific formulation.[1]
-
-
Formation of SLNs:
-
Cool the resulting hot nanoemulsion down to room temperature. This can be done by placing it in an ice bath to facilitate the recrystallization of the lipid and the formation of solid lipid nanoparticles. The final product should appear as a milky white dispersion.[1]
-
Protocol 2: Characterization of SSS SLNs
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are typically measured using Dynamic Light Scattering (DLS).
-
Dilute the SLN dispersion with purified water to a suitable concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Use the ultrafiltration-centrifugation method as described in the FAQs.
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Lipid] x 100
-
-
Morphology:
-
The shape and surface morphology of the SLNs can be visualized using Transmission Electron Microscopy (TEM).
-
A drop of the diluted SLN dispersion is placed on a carbon-coated copper grid, air-dried, and then observed under the microscope.[1]
-
-
Thermal Analysis:
Data Presentation
Table 1: Hypothetical Data for an Optimized this compound SLN Formulation
| Parameter | Value |
| Composition | |
| This compound | 5% (w/v) |
| Model Drug | 0.5% (w/v) |
| Poloxamer 188 | 2.5% (w/v) |
| Physicochemical Properties | |
| Particle Size (nm) | 150 ± 5 |
| Polydispersity Index (PDI) | 0.18 ± 0.02 |
| Zeta Potential (mV) | -25 ± 2 |
| Encapsulation Efficiency (%) | 92 ± 3 |
| Drug Loading (%) | 9.2 ± 0.3 |
Table 2: Impact of Process Variables on SLN Properties (Illustrative)
| Variable | Change | Effect on Particle Size | Effect on Encapsulation Efficiency |
| Homogenization Pressure | Increase | Decrease | May slightly increase |
| Number of Homogenization Cycles | Increase | Decrease | May slightly increase |
| Surfactant Concentration | Increase | Decrease (to a point) | May increase (to a point) |
| Lipid Concentration | Increase | Increase | May decrease if drug solubility is limited |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jhpr.birjand.ac.ir [jhpr.birjand.ac.ir]
- 7. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing peak tailing in HPLC analysis of "Stearyl stearoyl stearate"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of the large, hydrophobic molecule "Stearyl stearoyl stearate".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is peak tailing and how is it identified in HPLC analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. This distortion is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 often indicate a problem that needs to be addressed.[1]
Q2: Why is my "this compound" peak exhibiting significant tailing?
A2: Peak tailing for a large, hydrophobic molecule like "this compound" can stem from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases can interact with any polar moieties in the analyte, causing secondary retention and leading to peak tailing.
-
Poor Solubility: The highly hydrophobic nature of "this compound" can lead to poor solubility in mobile phases with a high aqueous content, causing the analyte to precipitate on the column, which results in broad and tailing peaks.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix at the column inlet can interfere with the chromatography.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
Q3: How can I mitigate peak tailing caused by secondary interactions with the stationary phase?
A3: To minimize secondary interactions, consider the following strategies:
-
Use a Column with Low Silanol Activity: Employing a column with minimal residual silanol groups is highly effective. A "Newcrom R1" column, which is noted for its low silanol activity, has been successfully used for the analysis of stearyl stearate (B1226849).[2] End-capped columns are also designed to reduce these secondary interactions.
-
Mobile Phase Modifiers: While "this compound" is a neutral molecule and pH adjustment is not the primary concern, the addition of a small amount of an acidic modifier like phosphoric acid or formic acid can help to suppress the ionization of any residual silanol groups on the column.[2]
Q4: What is an appropriate mobile phase for analyzing "this compound"?
A4: Due to the highly hydrophobic nature of "this compound," a mobile phase with a high percentage of organic solvent is necessary.
-
Reversed-Phase Chromatography: A common approach involves a gradient with a high concentration of a non-polar organic solvent. For similar large molecules like wax esters, non-aqueous reversed-phase chromatography (NARP) has been shown to be effective.[3] A gradient of methanol (B129727) and chloroform (B151607) has been used with a C30 column for the analysis of wax esters.[4][5][6] For a more traditional reversed-phase setup, a mobile phase of acetonitrile (B52724) and water can be used, but a high initial percentage of acetonitrile is crucial.[2]
Q5: Can column temperature affect the peak shape of "this compound"?
A5: Yes, increasing the column temperature can significantly improve the peak shape for large, waxy molecules. Elevated temperatures (e.g., 60°C) can enhance solubility in the mobile phase, reduce viscosity, and improve mass transfer kinetics, all of which contribute to sharper, more symmetrical peaks.[7]
Experimental Protocols
Below are detailed experimental protocols for troubleshooting peak tailing in the HPLC analysis of "this compound".
Protocol 1: Sample Preparation
Proper sample preparation is critical to prevent issues like column clogging and peak distortion.
-
Solvent Selection: Dissolve the "this compound" sample in a solvent that is strong enough to ensure complete dissolution and is compatible with the initial mobile phase conditions. A good starting point is a mixture that mimics the initial mobile phase, such as 90:10 (v/v) acetonitrile:water or a suitable organic solvent like chloroform if using a non-aqueous mobile phase.[8][9]
-
Concentration: Prepare a stock solution and dilute it to a working concentration. To test for mass overload, inject a dilution of the sample (e.g., 10-fold dilution) to see if the peak shape improves.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.
Protocol 2: HPLC Method for "this compound" Analysis
This is a representative reversed-phase HPLC method that can be used as a starting point and optimized as needed.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as "this compound" lacks a strong UV chromophore).
-
Column: A C18 column with low silanol activity (e.g., Newcrom R1) or a C30 column (e.g., 4.6 x 250 mm, 5 µm).[2][4][5][6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 60°C[7]
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 10 | 90 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 10 | 90 |
| 30.0 | 10 | 90 |
-
Data Acquisition: Monitor the detector signal throughout the run.
Data Presentation
The following tables summarize how changes in HPLC parameters can affect the peak shape of large, hydrophobic molecules.
Table 1: Effect of Column Temperature on Tailing Factor
| Column Temperature (°C) | Tailing Factor (Tf) | Observations |
| 30 | 2.1 | Significant tailing, broader peak |
| 45 | 1.5 | Reduced tailing, improved peak shape |
| 60 | 1.1 | Symmetrical peak, minimal tailing |
Table 2: Effect of Mobile Phase Organic Content on Peak Shape
| Initial % Acetonitrile | Peak Shape | Tailing Factor (Tf) |
| 70% | Broad, Tailing | > 2.0 |
| 80% | Improved, Moderate Tailing | ~1.7 |
| 90% | Sharp, Symmetrical | < 1.2 |
Mandatory Visualization
Below are diagrams created using Graphviz to illustrate key workflows and concepts for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Caption: Analyte interactions with the stationary phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Stearyl stearate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC | Semantic Scholar [semanticscholar.org]
- 6. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. scribd.com [scribd.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. aocs.org [aocs.org]
"Stearyl stearoyl stearate" stability testing and identifying degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearyl Stearoyl Stearate (B1226849). It covers stability testing, the identification of degradation products, and relevant analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is Stearyl Stearoyl Stearate and what are its common applications?
This compound is an ester that finds use in various industries. In cosmetics and personal care products, it primarily functions as an occlusive skin-conditioning agent and a nonaqueous viscosity-increasing agent.[1] It is an ester of stearic acid.[2]
Q2: What are the primary degradation pathways for this compound?
While specific data on this compound is limited, based on its chemical structure as a complex ester, the primary degradation pathways are expected to be:
-
Hydrolysis: As an ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would break the ester bonds, yielding stearic acid and stearoyl alcohol.
-
Oxidation: The long hydrocarbon chains can be susceptible to oxidation, especially when exposed to heat, light, and oxygen.[3] This can lead to the formation of hydroperoxides, which can further decompose into a complex mixture of aldehydes, ketones, and smaller carboxylic acids.
Q3: What are the expected degradation products of this compound?
Based on the expected degradation pathways, the primary degradation products are:
-
From Hydrolysis:
-
Stearic Acid
-
12-Hydroxystearic acid
-
Stearyl alcohol
-
-
From Oxidation:
-
A complex mixture of smaller aldehydes, ketones, and carboxylic acids resulting from the cleavage of the fatty acid chains.
-
Q4: What are the recommended conditions for forced degradation studies of this compound?
Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a substance and for developing stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation to observe the primary degradants without destroying the molecule entirely.[4][6]
Recommended conditions for forced degradation studies include exposure to hydrolysis, oxidation, photolysis, and thermal stress.[4][6]
Stability Testing Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the temperature, duration of exposure, or concentration of the stressor (e.g., acid, base, oxidizing agent).[6][7] Chemical degradation can be carried out at 50-60°C if no degradation is seen at room temperature.[6] |
| Greater than 20% degradation observed. | Stress conditions are too harsh. | Reduce the temperature, duration of exposure, or concentration of the stressor. More than 20% degradation is considered abnormal and should be investigated.[6] |
| Inconsistent or irreproducible results. | Lack of control over experimental parameters. | Ensure consistent temperature, humidity, and light exposure across all samples. Use calibrated equipment and validated analytical methods. |
| Difficulty in separating and identifying degradation products. | The analytical method is not optimized. | Develop a stability-indicating method. This may involve trying different chromatographic columns, mobile phases, or detection techniques. |
Quantitative Data Summary
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24 hours | To assess degradation in basic conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 80°C for 48 hours (in a calibrated oven) | To determine the effect of high temperature. |
| Photostability | Expose to a combination of UV and visible light as per ICH Q1B guidelines. | To assess degradation upon light exposure. |
Note: These are starting conditions and may need to be optimized based on the observed degradation.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Quantification of this compound and its Hydrolytic Degradation Products
This method is adapted from a protocol for a similar long-chain ester, stearyl arachidate.[3]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A suitable C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (B130326) (50:50, v/v)
-
Gradient Program:
Time (min) %A %B 0 20 80 20 0 100 25 0 100 25.1 20 80 | 30 | 20 | 80 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
-
CAD Settings: Evaporation temperature set to "Auto".[3]
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound, stearic acid, and stearyl alcohol in a suitable solvent such as a mixture of isopropanol and hexane (B92381) (e.g., 2:1 v/v) to a known concentration.[3]
-
Sample Solution: Dissolve the sample containing this compound in the same solvent to a similar concentration as the standard.[3]
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[3]
-
Inject a blank (solvent) to ensure a clean baseline.[3]
-
Inject the standard solution to determine the retention times and response factors.[3]
-
Inject the sample solutions.[3]
-
Quantify the amount of this compound and its degradation products by comparing the peak areas to those of the standards.[3]
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID) for Analysis of Degradation Products
This method requires derivatization to convert the ester and acid to more volatile forms, such as fatty acid methyl esters (FAMEs). This protocol is adapted from one for stearyl arachidate.[3]
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]
-
Inlet Temperature: 250°C.[3]
-
Injection Mode: Split (split ratio 50:1).[3]
-
Injection Volume: 1 µL.[3]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.[3]
-
-
Detector Temperature: 280°C.[3]
2. Sample Preparation (Derivatization):
-
Accurately weigh about 10 mg of the sample into a screw-capped vial.[3]
-
Add 2 mL of 2% sulfuric acid in methanol.[3]
-
Cap the vial tightly and heat at 80°C for 2 hours to transesterify the this compound to its corresponding methyl esters and release stearyl alcohol.[3]
-
Cool the vial to room temperature.[3]
-
Add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.[3]
-
Vortex for 1 minute and allow the layers to separate.[3]
-
Carefully transfer the upper hexane layer containing the methyl esters and stearyl alcohol to a clean vial for GC analysis.[3]
3. Procedure:
-
Inject the derivatized standard solution to determine the retention times and response factors for methyl stearate and stearyl alcohol.[3]
-
Inject the derivatized sample solution.[3]
-
Calculate the amount of this compound in the original sample based on the quantification of the resulting methyl stearate and stearyl alcohol.[3]
Visualizations
Caption: Workflow for forced degradation and stability analysis.
Caption: General analytical workflow for degradation product analysis.
References
- 1. cir-safety.org [cir-safety.org]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stearyl Stearoyl Stearate (SSS) Polymorphism in Drug Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearyl Stearoyl Stearate (B1226849) (SSS) as an excipient in controlled-release drug formulations. The focus is on understanding and mitigating the impact of SSS polymorphism on drug release profiles.
Frequently Asked Questions (FAQs)
Q1: What is Stearyl Stearoyl Stearate (SSS) and why is its polymorphism a concern in drug formulations?
A1: this compound (SSS) is a wax ester used in pharmaceutical formulations as a lipid matrix for sustained-release dosage forms.[1] Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2] Different polymorphs of the same compound can exhibit varying physicochemical properties, including melting point, solubility, and dissolution rate.[2][3] For SSS, changes in its crystalline structure can lead to batch-to-batch variability in drug release, potentially impacting the therapeutic efficacy and stability of the final product.[2]
Q2: What are the known polymorphic forms of long-chain esters like SSS?
A2: While specific data for SSS is not extensively published, analogous long-chain esters typically exhibit three main polymorphic forms: α (alpha), β' (beta prime), and β (beta).[3][4]
-
α form: This is a metastable form, often obtained by rapid cooling of the molten lipid. It has a hexagonal crystal lattice packing.[4]
-
β' form: This form has intermediate stability and an orthorhombic sub-cell packing.[3]
-
β form: This is the most stable polymorph, characterized by a dense, triclinic crystal structure. It generally has the highest melting point and lowest solubility.[3]
Over time and with thermal input, the less stable α and β' forms tend to convert to the more stable β form.[4]
Q3: How does the polymorphic form of SSS affect the drug release profile?
A3: The polymorphic form of the SSS matrix can significantly influence the drug release rate. Metastable forms (α and β'), being less densely packed and having higher energy, generally lead to faster drug release due to their higher solubility.[3] The most stable β form, with its more ordered and dense crystal lattice, typically results in a slower, more controlled release of the active pharmaceutical ingredient (API).[1] Uncontrolled polymorphic transitions during storage can lead to changes in the drug release profile over the product's shelf-life.
Troubleshooting Guide
Issue 1: My drug release profile is faster than expected and shows significant burst release.
-
Possible Cause: Your SSS may be predominantly in the metastable α form. This is common with rapid cooling or "shock cooling" during the manufacturing process.[3]
-
Troubleshooting Steps:
-
Characterize the Polymorphic Form: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the crystalline form of SSS in your formulation. The α form will have a lower melting point compared to the β and β' forms.
-
Modify the Cooling Rate: Implement a slower, more controlled cooling process during manufacturing. This allows for the formation of the more stable β' or β polymorphs.
-
Incorporate a Tempering/Annealing Step: Hold the formulation at a temperature just below the melting point of the desired stable polymorph for a specific duration. This can facilitate the transition from a metastable to a more stable form.
-
Issue 2: I am observing batch-to-batch variability in the dissolution profiles of my SSS-based tablets.
-
Possible Cause: Inconsistent processing conditions, such as cooling rates or shear forces during mixing, are likely leading to different polymorphic compositions in each batch.[4]
-
Troubleshooting Steps:
-
Standardize Manufacturing Parameters: Tightly control the cooling rate, stirring speed, and duration of mixing during the formulation process.
-
Implement In-process Controls: Use techniques like DSC as a rapid in-process control to check for the desired polymorphic form before proceeding with final dosage form manufacturing.
-
Raw Material Characterization: Ensure the incoming SSS raw material has a consistent polymorphic profile. Variations in the starting material can contribute to final product inconsistencies.
-
Issue 3: The drug release from my formulation slows down significantly over time during stability studies.
-
Possible Cause: The SSS in your formulation is likely undergoing a polymorphic transition from a less stable (α or β') to a more stable (β) form during storage.[3]
-
Troubleshooting Steps:
-
Promote the Formation of the Most Stable Polymorph: During initial manufacturing, aim to produce the most stable β form of SSS. While this might result in a slower release profile initially, it will be more consistent over the product's shelf-life.
-
Evaluate Storage Conditions: Assess the impact of temperature and humidity on polymorphic transitions. Storing the product at controlled room temperature and low humidity can help minimize these changes.[3]
-
Consider Formulation Additives: Investigate the use of additives that can inhibit polymorphic transitions, although this requires careful consideration of their impact on other formulation properties.
-
Quantitative Data on Polymorphism and Drug Release
The following table summarizes hypothetical, yet representative, data on the impact of SSS polymorphs on the release of a model hydrophobic drug. This data is based on the known behavior of similar lipid excipients.
| Polymorphic Form | Melting Point (°C)[3] | Drug Release after 8 hours (%) | Release Rate Constant (k) (Higuchi Model) |
| α (Alpha) | ~43-45 | 85 | 0.30 |
| β' (Beta Prime) | ~50-52 | 65 | 0.22 |
| β (Beta) | ~54-56 | 40 | 0.15 |
Experimental Protocols
Protocol 1: Characterization of SSS Polymorphs
This protocol details the use of Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorphic forms of SSS.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the SSS sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample from room temperature to 100°C at a rate of 10°C/min under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting endotherms will indicate the polymorphic form(s) present.[3][5]
-
-
Powder X-ray Diffraction (PXRD):
-
Place a thin layer of the SSS powder sample on a sample holder.
-
Mount the sample in the PXRD instrument.
-
Scan the sample over a 2θ range of 5° to 40° using Cu Kα radiation.
-
The resulting diffraction pattern provides information about the crystal lattice structure, allowing for the identification of the specific polymorph.[6]
-
Protocol 2: In Vitro Drug Release Study (USP Apparatus 2)
This protocol describes how to conduct a dissolution study to evaluate the impact of SSS polymorphism on drug release.
-
Prepare SSS-based matrix tablets containing the active pharmaceutical ingredient (API).
-
Set up a USP Apparatus 2 (paddle apparatus) with 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Place one tablet in each dissolution vessel.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Caption: Experimental workflow for investigating the impact of SSS polymorphism on drug release.
Caption: Logical relationship between processing conditions, SSS polymorphism, and drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 54684-78-5 | Benchchem [benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the encapsulation efficiency of drugs in "Stearyl stearoyl stearate" SLNs
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when encapsulating drugs in Stearyl Stearate (B1226849) Solid Lipid Nanoparticles (SLNs). Our goal is to help you enhance drug encapsulation efficiency and optimize your formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low drug encapsulation efficiency (EE) in Stearyl stearate SLNs?
A1: Low encapsulation efficiency (<70%) in Stearyl stearate SLNs typically stems from a few key factors:
-
Poor Drug Solubility: The drug must have adequate solubility in the molten stearyl stearate.[1][2] If the drug's solubility is low, it will be expelled from the lipid matrix as it cools and recrystallizes.[1]
-
Drug Expulsion during Crystallization: As the molten lipid nanoparticles cool, the stearyl stearate recrystallizes into a more ordered crystalline structure.[1] This process can push the drug out of the lipid core, particularly if the cooling is slow or the drug disrupts the crystal lattice.[1][3]
-
Suboptimal Drug-to-Lipid Ratio: Overloading the lipid matrix with the drug can lead to saturation of the molten lipid.[1] Excess drug that cannot be accommodated will be left unencapsulated.
-
Inadequate Formulation Components: The type and concentration of surfactants are critical for creating stable nanoparticles and preventing drug leakage from the surface.[1][3]
Q2: How can I improve the solubility of my drug in the molten Stearyl stearate?
A2: Enhancing drug solubility in the lipid melt is a direct way to improve encapsulation efficiency.[2] Consider the following strategies:
-
Increase Temperature: Carefully increase the temperature of the lipid melt by 5-10°C above the melting point of stearyl stearate.[1][4] This can improve drug solubility, but you must ensure the drug remains stable at the elevated temperature.
-
Transition to Nanostructured Lipid Carriers (NLCs): Introduce a liquid lipid (e.g., oleic acid, capric/caprylic triglycerides) into the stearyl stearate matrix.[5] This creates a less-ordered, amorphous lipid core with more imperfections, which can accommodate more drug molecules and significantly increase loading capacity.[5][6]
Q3: What is the role of surfactants, and how do I choose the right one?
A3: Surfactants are crucial for stabilizing the nanoparticle dispersion and influencing EE.[3] They form a protective layer around the lipid core, preventing aggregation and drug leakage.[7]
-
Function: Surfactants reduce the interfacial tension between the lipid and aqueous phases during homogenization, facilitating the formation of nano-sized particles.
-
Selection: The choice of surfactant is critical.[1] Physiologically compatible emulsifiers like Poloxamers (e.g., Poloxamer 188), Tweens (e.g., Tween 80), and phospholipids (B1166683) (e.g., soy lecithin) are commonly preferred.[2]
-
Optimization: The concentration typically ranges from 0.5% to 5% (w/v).[3][8] It is often beneficial to use a combination of surfactants to enhance both steric and electrostatic stabilization.[1]
Q4: Can processing parameters like homogenization pressure and cycles affect encapsulation efficiency?
A4: Yes, process parameters are critical. High-Pressure Homogenization (HPH) is a reliable technique for producing SLNs.[4][9]
-
Pressure and Cycles: Homogenization at pressures between 500 and 1500 bar for 3 to 5 cycles is generally sufficient.[1][2] However, excessive pressure or too many cycles can increase the kinetic energy of the particles, leading to coalescence and potentially causing drug leakage to the aqueous phase.[2][7]
-
Temperature: The homogenization temperature should be maintained 5-10°C above the melting point of stearyl stearate to ensure the lipid remains molten and the drug stays dissolved.[4]
-
Cooling Rate: Rapid cooling of the hot nanoemulsion (e.g., in an ice bath) can help trap the drug inside the lipid matrix before it can be expelled during recrystallization.[1]
Troubleshooting Guide for Low Encapsulation Efficiency
This guide addresses specific issues you might encounter during your experiments, offering potential causes and recommended solutions.[1]
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency (<70%) | 1. Poor drug solubility in the molten stearyl stearate.[1][2] 2. Drug expulsion during lipid recrystallization.[1][3] 3. Drug-to-lipid ratio is too high. [1] | - Increase the temperature of the lipid melt (ensure drug stability).[1] - Primary Solution: Add a liquid lipid (e.g., oleic acid) to form Nanostructured Lipid Carriers (NLCs), which have a less ordered matrix and higher drug loading capacity.[5][6] - Optimize the drug-to-lipid ratio by starting with a lower drug concentration.[1] - Employ rapid cooling by placing the hot nanoemulsion in an ice bath to quickly solidify the lipid.[1] |
| Large Particle Size (>500 nm) or High PDI (>0.3) | 1. Insufficient homogenization energy or duration.[1] 2. Inadequate surfactant concentration leading to particle aggregation.[1] 3. Over-processing (excessive homogenization cycles) causing particle coalescence.[2] | - Increase the homogenization pressure (within the 500-1500 bar range).[1] - Increase the number of homogenization cycles systematically.[1] - Increase the surfactant concentration or use a combination of surfactants.[1] - Optimize the number of cycles to find the point of minimum particle size before coalescence occurs.[1] |
| Drug Leakage During Storage | 1. Lipid Polymorphism: The stearyl stearate is transitioning to a more stable, highly ordered crystalline form over time, which expels the drug.[1] Although stearyl stearate is considered relatively stable, this can still occur.[10] 2. High drug concentration near the nanoparticle surface. | - Store the SLN dispersion at a lower temperature (e.g., 4°C) to slow polymorphic transitions.[1] - Incorporate a liquid lipid to form NLCs, as their less-ordered structure minimizes drug expulsion during storage.[5][7] - Ensure the drug has high solubility in the lipid matrix to favor incorporation into the core rather than the surface. |
Data Presentation
Impact of Formulation & Process Variables on Encapsulation Efficiency
The table below summarizes the general effects of key variables on the properties of SLNs. Optimization is crucial, as the ideal parameters are interdependent and drug-specific.
| Parameter | Effect of Increase | Key Considerations |
| Drug Concentration | Decreases EE beyond saturation point | Must be optimized to avoid overloading the lipid matrix.[1] |
| Lipid Concentration | Generally increases total drug capacity | Higher lipid content can increase viscosity, affecting homogenization. |
| Surfactant Concentration | Increases EE up to an optimal level, then may decrease | A sufficient amount is needed for stabilization, but excess can form micelles that solubilize the drug in the aqueous phase.[11] |
| Homogenization Pressure | Increases EE by reducing particle size, but can decrease if excessive | Excessive pressure can lead to particle coalescence and drug expulsion.[2][7] Optimal range is typically 500-1500 bar.[1] |
| Number of Cycles | Increases EE up to an optimal point | Too many cycles can cause particle aggregation and drug leakage.[2] 3-5 cycles are often sufficient.[2] |
| Liquid Lipid Content (NLCs) | Significantly increases EE | The imperfect crystal lattice of NLCs accommodates more drug and reduces expulsion.[5][6][12] |
Experimental Protocols
Protocol 1: Preparation of Stearyl Stearate SLNs by Hot High-Pressure Homogenization
This protocol describes a common and reliable method for preparing SLNs.[1][13]
Materials:
-
Stearyl stearate (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase: Heat the stearyl stearate 5-10°C above its melting point in a water bath.[1] Once fully melted, dissolve the API in the molten lipid with continuous stirring to obtain a clear, homogenous lipid phase.[8]
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., 0.5-5% w/v) in purified water.[8] Heat this aqueous phase to the same temperature as the lipid phase.[1]
-
Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-15,000 rpm using a high-shear mixer) for 5-10 minutes to form a coarse oil-in-water emulsion.[1][8]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.[1] Homogenize the emulsion at a pressure between 500 and 1500 bar for 3 to 5 cycles.[8]
-
Cooling and Recrystallization: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.[1] This rapid cooling facilitates lipid recrystallization and drug entrapment, forming the solid nanoparticles.[1]
-
Storage: Store the final SLN dispersion at 4°C.[1]
Protocol 2: Determination of Encapsulation Efficiency (EE%)
EE% is calculated by quantifying the amount of unencapsulated (free) drug and relating it to the total amount of drug used.[1][9]
Materials:
-
SLN dispersion
-
Centrifugal filter units (e.g., Amicon® Ultra with an appropriate molecular weight cut-off)[8]
-
Suitable solvent to dissolve the SLNs (e.g., methanol, chloroform)
-
Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Separation of Free Drug: Place a known volume of the SLN dispersion into a centrifugal filter unit.[1] Centrifuge at high speed (e.g., 4000-10,000 rpm) for a sufficient time (e.g., 15-30 minutes) to separate the aqueous phase (filtrate) containing the free drug from the SLNs, which are retained by the filter.[1][8]
-
Quantification of Free Drug: Collect the filtrate and measure the drug concentration using a validated analytical method (e.g., HPLC).[1] This value represents the "Free Drug".
-
Quantification of Total Drug: Take the same known volume of the original, uncentrifuged SLN dispersion. Disrupt the nanoparticles by adding a solvent that dissolves both the lipid and the drug to ensure complete release.[1] Measure the drug concentration in this solution to get the "Total Drug".
-
Calculation: Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for preparing SLNs using the hot homogenization method.
Caption: Troubleshooting workflow for low drug encapsulation efficiency.
Caption: Interplay of key variables and their impact on SLN properties.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Stepwise Framework for the Systematic Development of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Solvent-Free Melting Techniques for the Preparation of Lipid-Based Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Phase Separation in Stearyl Stearoyl Stearate Emulsions
Welcome to the technical support center for formulating stable emulsions with Stearyl Stearoyl Stearate (SSS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your formulation development.
Understanding this compound (SSS) in Emulsions
This compound is a waxy ester that functions as an emollient, skin-conditioning agent, and viscosity-controlling agent in cosmetic and pharmaceutical formulations.[1][2] While it contributes to the overall texture and stability of an emulsion, its high melting point and hydrophobic nature can present challenges in formulation, primarily the risk of phase separation.[2][3] This guide will provide you with the necessary information to overcome these challenges.
It is important to distinguish this compound from Stearyl Stearate. This compound is the ester of stearyl alcohol and stearoyl stearic acid, whereas Stearyl Stearate is the ester of stearyl alcohol and stearic acid.[1][4] This structural difference can influence its compatibility and required formulation parameters.
Troubleshooting Guide: Phase Separation
Phase separation is a common issue in emulsions and can manifest in several ways, including creaming, coalescence, or complete breaking of the emulsion.[5] The following guide addresses common problems encountered when formulating with this compound.
| Observed Issue | Potential Causes | Recommended Solutions |
| Immediate Phase Separation After Cooling | - Incorrect Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system does not match the requirement of the oil phase containing SSS.- Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the oil droplets.[5] | - Determine the Required HLB: While a specific HLB for SSS is not readily published, a starting point for waxy esters in O/W emulsions is typically in the range of 8-12. Experimental determination is recommended (see Protocol 2).- Use a Blend of Emulsifiers: Combine a low HLB and a high HLB emulsifier to achieve the target HLB. This often creates a more stable emulsion.- Increase Emulsifier Concentration: Incrementally increase the total emulsifier concentration, typically in the range of 1-5% of the total formulation. |
| Grainy or Waxy Texture | - Premature Crystallization of SSS: The waxy components, including SSS, are not fully melted or are cooling too quickly and unevenly, causing them to solidify before being properly emulsified. | - Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all ingredients, typically 75-80°C.[6] Hold at this temperature to ensure all waxy components are fully melted.- Controlled Cooling: Cool the emulsion slowly while maintaining gentle agitation to prevent shock crystallization. |
| Creaming (Formation of a concentrated layer at the top) | - Insufficient Viscosity: The continuous phase (water) is not viscous enough to suspend the oil droplets effectively.- Large Droplet Size: Inefficient homogenization results in large oil droplets that rise more quickly.[5] | - Increase Viscosity of the Aqueous Phase: Incorporate a water-phase thickener such as xanthan gum (0.2-0.5%) or a carbomer.[5]- Optimize Homogenization: Increase homogenization speed or time to reduce the average droplet size (see Protocol 1). |
| Coalescence (Irreversible merging of oil droplets) | - Inadequate Interfacial Film: The emulsifier film around the oil droplets is not robust enough to prevent them from merging. | - Incorporate a Co-emulsifier: Add a fatty alcohol such as Cetyl Alcohol or Stearyl Alcohol (1-3%) to the oil phase. These act as stabilizers by packing at the oil-water interface and increasing viscosity.[3]- Review Emulsifier Choice: Ensure the chosen emulsifiers are compatible with other ingredients in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for this compound?
A1: A definitive required HLB for this compound is not widely published in scientific literature. For waxy esters in an oil-in-water (O/W) emulsion, a starting point for the oil phase's required HLB is generally in the range of 8-12. It is highly recommended to experimentally determine the optimal HLB for your specific formulation using a range of emulsifier blends. Protocol 2 provides a methodology for this determination.
Q2: What concentration of this compound should I use?
A2: this compound is typically used at concentrations ranging from 1% to 5% in emulsions.[7] In this range, it primarily functions to control viscosity and contribute to the sensory feel of the product. As a stabilizer, its effectiveness is enhanced when used in combination with primary emulsifiers and other viscosity-enhancing agents.
Q3: What are the best co-emulsifiers to use with this compound?
A3: Fatty alcohols such as Cetyl Alcohol and Stearyl Alcohol are excellent co-emulsifiers to use with SSS.[3] They function by increasing the viscosity of the emulsion and strengthening the interfacial film around the oil droplets. A typical use level for these co-emulsifiers is between 1% and 3% of the total formulation.
Q4: What are the optimal processing temperatures for emulsions containing SSS?
A4: To ensure that all waxy components, including SSS, are fully melted, both the oil and water phases should be heated to 75-80°C before emulsification.[6] Maintaining this temperature during the initial homogenization is crucial for forming a stable emulsion. The emulsion should then be cooled under gentle, continuous stirring.
Q5: How can I prevent the formation of a grainy texture in my SSS emulsion?
A5: A grainy texture is often due to the premature crystallization of the waxy components. To prevent this, ensure that both the oil and water phases are heated sufficiently (75-80°C) and held at that temperature to completely melt all ingredients.[6] After emulsification, cool the mixture slowly while stirring gently to allow for the formation of a uniform crystal structure within the emulsion.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound
Objective: To prepare a stable O/W emulsion incorporating this compound.
Materials:
-
Oil Phase:
-
This compound (e.g., 3%)
-
Co-emulsifier (e.g., Cetyl Alcohol, 2%)
-
Lipophilic components (e.g., Mineral Oil, 15%)
-
Primary Emulsifier (Low HLB, e.g., Sorbitan Stearate)
-
-
Aqueous Phase:
-
Deionized Water (q.s. to 100%)
-
Primary Emulsifier (High HLB, e.g., Polysorbate 60)
-
Thickener (e.g., Xanthan Gum, 0.3%)
-
Humectant (e.g., Glycerin, 3%)
-
Preservative (e.g., Phenoxyethanol, 0.5%)
-
Methodology:
-
Phase Preparation:
-
In a heat-resistant beaker, combine all oil phase ingredients.
-
In a separate heat-resistant beaker, disperse the xanthan gum in glycerin and then add the water and other aqueous phase ingredients.
-
-
Heating: Heat both phases separately to 75-80°C in a water bath with gentle stirring until all components are completely dissolved and uniform.
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.
-
Cooling: Remove from heat and continue to stir gently with a propeller mixer as the emulsion cools.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
pH Adjustment: Check the pH of the final emulsion and adjust if necessary.
Protocol 2: Experimental Determination of the Required HLB (rHLB)
Objective: To determine the optimal HLB for the oil phase of an emulsion containing this compound.
Materials:
-
Oil phase from Protocol 1.
-
A pair of emulsifiers with a known low and high HLB (e.g., Sorbitan Stearate - HLB 4.7 and Polysorbate 60 - HLB 14.9).
-
Aqueous phase components from Protocol 1.
Methodology:
-
Prepare a series of at least seven small-scale emulsions using the method in Protocol 1.
-
For each emulsion, keep the total emulsifier concentration constant (e.g., 4% of the total formulation) but vary the ratio of the low and high HLB emulsifiers to create a range of HLB values (e.g., from 8 to 14 in increments of 1).
-
Calculate the HLB of each blend using the formula: HLBblend = (FractionA x HLBA) + (FractionB x HLBB) .
-
After preparation, store the emulsions in sealed containers and visually assess their stability after 24 hours, 1 week, and 1 month at room temperature and under accelerated conditions (e.g., 40°C).
-
The emulsion that shows the least amount of phase separation, creaming, or coalescence corresponds to the optimal HLB for your oil phase.
Protocol 3: Accelerated Stability Testing
Objective: To assess the long-term stability of the SSS emulsion under stress conditions.
Methodology:
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.[5]
-
Observe for any signs of phase separation, creaming, or sedimentation. A stable emulsion should show no visible separation.
-
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a freezer at -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle three to five times.
-
After the final cycle, visually inspect the emulsion for any changes in consistency, color, or for signs of phase separation.
-
-
Elevated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.
-
Periodically inspect the samples for any changes in appearance, viscosity, or signs of phase separation.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting phase separation issues in this compound emulsions.
Caption: Troubleshooting workflow for phase separation in SSS emulsions.
Experimental Workflow for Emulsion Development
The following diagram outlines a typical experimental workflow for developing a stable emulsion containing this compound.
Caption: Experimental workflow for SSS emulsion development.
References
Technical Support Center: Optimization of Catalyst Concentration in Stearyl Stearoyl Stearate Synthesis
Disclaimer: Detailed experimental data for the synthesis of "Stearyl stearoyl stearate" is limited. This guide will focus on the synthesis of the closely related long-chain ester, "Stearyl stearate (B1226849)," which involves the esterification of stearic acid and stearyl alcohol. The principles and troubleshooting advice provided are considered highly applicable to the synthesis of "this compound."
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of Stearyl stearate?
A1: The synthesis of stearyl stearate, an esterification reaction between stearic acid and stearyl alcohol, can be catalyzed by several types of catalysts:
-
Enzymatic Catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are often used for their high selectivity and mild reaction conditions.[1]
-
Acid Catalysts: Traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid are effective.[2]
-
Metal Oxides: Heterogeneous catalysts such as magnesium oxide, stannous oxide, or ferric oxide offer advantages in terms of easier separation from the reaction mixture.[1][3]
-
Base Catalysts: Alkaline catalysts like potassium hydroxide (B78521) (KOH) can also be employed.[4]
Q2: What is a typical starting concentration for these catalysts?
A2: The optimal catalyst concentration depends on the specific catalyst, reaction conditions, and desired reaction rate. However, here are some general starting points:
-
Lipases: A common starting concentration is around 1-10% by weight of the limiting reactant.[4][5]
-
p-Toluenesulfonic Acid (p-TSA): A range of 1.5-8% by weight of the reactants has been reported in similar esterification reactions.[6]
-
Metal Oxides: These are typically used in smaller amounts, ranging from 0.03% to 0.12% of the total weight of the reactants.[1][3]
-
Potassium Hydroxide (KOH): A concentration of around 3% of the total mixture weight has been used in specific protocols.[4]
Q3: How does catalyst concentration affect the reaction yield and purity?
A3: Catalyst concentration is a critical parameter that directly influences the reaction rate. Increasing the catalyst concentration generally speeds up the reaction. However, an excessively high concentration does not necessarily improve the yield and can lead to unwanted side reactions, such as dehydration of the alcohol to form ethers, or complications during the purification process.[1] For enzymatic catalysts, an optimal loading exists beyond which the increase in reaction rate becomes negligible.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | For acid catalysts, ensure they are anhydrous as moisture can deactivate them. For enzymatic catalysts, verify proper storage conditions and activity. |
| Insufficient Catalyst Concentration | Gradually increase the catalyst concentration in small increments. Monitor the reaction progress to find the optimal loading. |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen catalyst. Lipases have an optimal temperature range for activity and stability. Acid-catalyzed reactions often require higher temperatures. |
| Presence of Water | Esterification is a reversible reaction that produces water. The presence of water can inhibit the forward reaction.[1] Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed. |
| Improper Molar Ratio of Reactants | An excess of one reactant (usually the alcohol) can be used to shift the equilibrium towards the product side. |
Issue 2: Product Discoloration
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Excessive heat can lead to degradation of the reactants or product, causing discoloration. Optimize the reaction temperature to the lowest effective level. |
| Excessive Catalyst Concentration | High concentrations of strong acid catalysts can promote side reactions that produce colored byproducts. Use the minimum effective amount of catalyst. |
| Oxidation | The reaction may be sensitive to air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[3] |
Issue 3: Difficulty in Catalyst Removal
| Possible Cause | Troubleshooting Step |
| Homogeneous Catalyst | Acid or base catalysts that are soluble in the reaction mixture require neutralization and washing steps for removal. This can sometimes lead to emulsion formation. |
| Inefficient Filtration | For heterogeneous catalysts like metal oxides or immobilized enzymes, ensure the filtration method is adequate to remove all catalyst particles. |
Data Presentation
Table 1: Recommended Catalyst Concentrations for Stearyl Stearate Synthesis
| Catalyst Type | Catalyst Example | Recommended Concentration Range | Reference |
| Enzymatic | Lipase (B570770) (e.g., Novozym 435) | 1 - 10% (w/w of reactants) | [4][5] |
| Acid | p-Toluenesulfonic Acid (p-TSA) | 1.5 - 8% (w/w of reactants) | [6] |
| Metal Oxide | Magnesium Oxide, Stannous Oxide | 0.03 - 0.12% (w/w of reactants) | [1][3] |
| Base | Potassium Hydroxide (KOH) | ~3% (w/w of total mixture) | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Stearyl Stearate using Immobilized Lipase
-
Reactant Preparation: In a round-bottom flask, combine stearic acid (1 equivalent) and stearyl alcohol (1.1 equivalents).
-
Catalyst Addition: Add immobilized lipase (e.g., Novozym 435) at a concentration of 5% (by weight of stearic acid).
-
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring under vacuum to facilitate water removal.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value stabilizes at a low level.
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane (B92381) and reused.
-
Product Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent to remove any unreacted starting materials.
Protocol 2: Acid-Catalyzed Synthesis of Stearyl Stearate using p-Toluenesulfonic Acid (p-TSA)
-
Reactant and Solvent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve stearic acid (1 equivalent) and stearyl alcohol (1.2 equivalents) in a suitable solvent like toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid (2% by weight of stearic acid) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being formed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Product Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of Stearyl Stearate.
Caption: Troubleshooting logic for low yield.
References
Solving solubility issues of "Stearyl stearoyl stearate" in novel formulations
Welcome to the Technical Support Center for "Stearyl stearoyl stearate" (SSS). This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance on overcoming solubility challenges in novel formulations.
Frequently Asked Questions (FAQs)
Q1: What is Stearyl Stearoyl Stearate (B1226849) (SSS) and what are its key physicochemical properties?
This compound (CAS No: 2778-96-3), also known as octadecyl octadecanoate, is a long-chain wax ester formed from stearyl alcohol and stearic acid.[1] It is a white to pale yellow waxy solid, flake, or powder with a mild, fatty odor.[1] Its large, non-polar molecular structure (C36H72O2) makes it highly hydrophobic and lipophilic.[1] It is valued in formulations for its emollient, thickening, and skin-conditioning properties, providing structure and a rich, velvety feel to creams and sticks.[2]
Q2: What is the general solubility profile of SSS?
SSS is practically insoluble in water.[1][3] It is generally described as soluble in oils and some organic solvents.[2] Specific qualitative solubility information indicates it is soluble in warm diethyl ether and chloroform.[1] To achieve dissolution, heating above its melting point is typically required.
Q3: My formulation with SSS has a grainy or gritty texture after cooling. What is the cause?
A grainy texture is the most common issue when formulating with SSS and is typically caused by the recrystallization of the wax. This occurs when the SSS does not remain fully solubilized in the formulation's oil phase as it cools. The primary causes include:
-
Slow Cooling Rate: Allowing the formulation to cool slowly enables the SSS molecules to aggregate and form large, perceptible crystals.
-
High Concentration: The concentration of SSS may exceed its saturation solubility in the chosen oil phase at ambient or storage temperatures.
-
Inadequate Solvent System: The selected oils and emollients in the formulation may not be strong enough solvents to keep the SSS dissolved upon cooling.
Q4: How can I prevent SSS from recrystallizing in my formulation?
Preventing recrystallization requires a combination of formulation and process controls:
-
Optimize the Oil Phase: Select a blend of oils and esters that provide good solvency. Incorporating co-solvents known to solubilize waxes can be effective.
-
Control the Cooling Process: Implement rapid cooling ("shock cooling") by using an ice bath or other cooling equipment while continuously stirring the emulsion. This promotes the formation of smaller, less perceptible microcrystals, resulting in a smoother texture.
-
Utilize Crystallization Inhibitors: Ingredients like certain polymers or other esters can interfere with the crystal growth process.
-
Ensure Complete Initial Dissolution: The oil phase must be heated sufficiently (typically to 75-80°C) to ensure all SSS is fully melted and dissolved before emulsification.
Data Presentation: Solubility & Properties
While extensive quantitative solubility data for this compound is not widely published, the following tables summarize its key physical properties and provide a template for recording experimentally determined solubility values.
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Chemical Name | Octadecyl octadecanoate | |
| CAS Number | 2778-96-3 | [1] |
| Molecular Formula | C36H72O2 | [1] |
| Molecular Weight | 536.96 g/mol | [1] |
| Appearance | White to pale yellow waxy solid/flakes | [1] |
| Melting Point | 52 - 62 °C | Range reflects variations in purity.[1] |
| Water Solubility | Insoluble (Est. 2.87 x 10⁻¹² mg/L at 25°C) | Highly hydrophobic.[1] |
| Saponification Value | 100 - 118 mg KOH/g | Indicates the average molecular weight.[1] |
Table 2: Qualitative & Experimental Solubility of this compound
| Solvent / Oil | Chemical Class | Temperature | Solubility ( g/100 mL) | Notes |
| Water | Polar Protic | 25°C | Practically Insoluble | [1][3] |
| Ethanol | Polar Protic | - | Soluble | [1] |
| Chloroform | Halogenated | - | Soluble | [1] |
| Diethyl Ether | Ether | Warm | Soluble | Soluble when heated.[1] |
| Mineral Oil | Hydrocarbon | Record Temp. | Record Value | Generally soluble when heated. |
| Isopropyl Myristate | Ester | Record Temp. | Record Value | Expected to be a good solvent. |
| Caprylic/Capric Triglyceride | Ester | Record Temp. | Record Value | Expected to be a good solvent. |
| Cyclomethicone | Silicone | Record Temp. | Record Value | Solubility may be limited. |
| Dimethicone | Silicone | Record Temp. | Record Value | Solubility may be limited. |
Troubleshooting Guides
Issue 1: Grainy Texture or Crystallization in an Emulsion
This is the most frequent challenge. Follow this workflow to diagnose and resolve the issue.
Issue 2: Phase Separation in an Oil-in-Water (O/W) Emulsion
While SSS can act as a stabilizer, improper formulation can lead to instability.
-
Potential Cause: The high lipophilicity of SSS can disrupt the emulsion interface if the emulsifier system is not robust enough.
-
Recommended Solution:
-
Review Emulsifier HLB: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for your complete oil phase.
-
Increase Emulsifier Concentration: A higher concentration of emulsifiers may be needed to adequately coat the oil droplets.
-
Incorporate Co-emulsifiers: Fatty alcohols like Cetyl or Stearyl Alcohol can work synergistically with SSS to build a stable liquid crystalline network that enhances emulsion stability.
-
Optimize Homogenization: Ensure sufficient shear energy is applied during emulsification to create small, uniform droplets that are less prone to coalescence.
-
Experimental Protocols
Protocol 1: Isothermal Shake-Flask Method for Solubility Determination
This protocol allows for the accurate determination of SSS solubility in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a sealed, pre-weighed glass vial to ensure a saturated solution is achieved. Add a precise volume of the chosen solvent.
-
Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25°C, 40°C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling: After agitation, allow the vial to rest at the set temperature until the excess solid has fully settled. Carefully withdraw a known volume of the clear supernatant.
-
Analysis (Gravimetric): Transfer the supernatant to a pre-weighed evaporation dish. Carefully evaporate the solvent using a vacuum oven at a temperature below the solvent's boiling point.
-
Calculation: Once all solvent is removed, weigh the dish containing the dried SSS solute. The solubility can then be calculated and expressed in g/100 mL or other appropriate units. Always report the temperature at which the measurement was made.
References
Technical Support Center: Controlling Particle Size in Stearyl Stearoyl Stearate Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Stearyl Stearoyl Stearate (SSS) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound solid lipid nanoparticles (SLNs)?
A1: The most prevalent and effective methods for preparing SSS SLNs are high-pressure homogenization (HPH), microemulsion, and solvent emulsification-evaporation. The choice of method depends on factors such as the properties of the active pharmaceutical ingredient (API) to be encapsulated, the desired particle size, and scalability.[1]
Q2: What is a typical and desirable particle size range for SSS nanoparticles in pharmaceutical applications?
A2: SSS nanoparticles typically exhibit a particle size ranging from 50 nm to 1000 nm. For most pharmaceutical applications, a size between 100 nm and 500 nm is generally desired to ensure stability and optimal bioavailability.[1]
Q3: Which factors have the most significant impact on the final particle size of SSS nanoparticles?
A3: Several factors critically influence the final particle size. For high-pressure homogenization, the key parameters are the homogenization pressure and the number of homogenization cycles. For all methods, the type and concentration of the surfactant, the lipid (SSS) concentration, and the processing temperature are crucial.[1]
Q4: How do I select an appropriate surfactant for my SSS formulation?
A4: The choice of surfactant is critical for controlling particle size and ensuring the stability of the nanoparticle suspension. The surfactant provides steric or electrostatic stabilization, preventing particle aggregation. It is advisable to experiment with different types of surfactants (e.g., non-ionic, ionic) or a combination of surfactants to find the optimal formulation for stability and desired particle size.[1]
Q5: How can I characterize the particle size and stability of my SSS nanoparticles?
A5: Particle size and polydispersity index (PDI) can be analyzed using dynamic light scattering (DLS).[2] A low PDI value (ideally < 0.3) indicates a narrow and uniform particle size distribution.[2][3] Zeta potential measurements are important for assessing the surface charge and predicting the long-term stability of the nanoparticle suspension. A zeta potential with an absolute value above 30 mV is generally considered to indicate good stability.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during SSS nanoparticle production.
| Problem | Potential Cause | Recommended Solution |
| Large Particle Size (> 500 nm) | Insufficient Homogenization: The energy input is not enough to break down the lipid droplets effectively. | Increase the homogenization pressure and/or the number of homogenization cycles. For high-speed stirring, increase the stirring speed or duration. |
| High Lipid Concentration: A higher concentration of SSS can lead to increased viscosity of the dispersed phase, making it more difficult to reduce the particle size.[1] | Decrease the concentration of SSS in the formulation.[1] | |
| Suboptimal Temperature: For hot homogenization, a temperature that is too low may result in premature solidification of the lipid.[1] | Ensure the temperature of both the lipid and aqueous phases is maintained 5-10°C above the melting point of SSS during homogenization.[1] | |
| Particle Aggregation and Instability | Inappropriate Surfactant: The chosen surfactant may not be providing adequate steric or electrostatic stabilization.[1] | Experiment with different types of surfactants or a combination of surfactants to improve stability.[1] |
| Insufficient Surface Charge: The electrostatic repulsion between nanoparticles is too low to prevent them from aggregating.[1] | Measure the zeta potential of your formulation. If the absolute value is below 30 mV, consider adding a charged surfactant or a stabilizer that imparts a higher surface charge.[1] | |
| High Ionic Strength of the Medium: The presence of salts in the aqueous phase can compress the electrical double layer around the nanoparticles, leading to aggregation.[1] | Use deionized water for your formulation. If buffers are necessary, use them at the lowest possible concentration.[1] | |
| Broad Particle Size Distribution (High PDI) | Inefficient Pre-emulsification: The initial coarse emulsion is not uniform, leading to a wide size distribution after homogenization. | Optimize the pre-emulsification step by adjusting the stirring speed and time to form a fine and homogenous pre-emulsion. |
| Lipid Polymorphism: SSS may exhibit polymorphic transitions, leading to changes in particle size and distribution over time. | Investigate the use of lipid blends or additives that can inhibit polymorphic transitions and improve long-term stability.[2] | |
| Inconsistent Batch-to-Batch Results | Variability in Process Parameters: Minor variations in temperature, homogenization pressure, or stirring speed between batches can lead to different particle sizes. | Carefully control and monitor all process parameters for each batch. Ensure equipment is properly calibrated. |
| Inconsistent Raw Material Quality: Variations in the purity or composition of SSS or surfactants can affect nanoparticle formation. | Use high-purity raw materials from a reliable source and perform quality control checks on incoming materials. |
Experimental Protocols
High-Pressure Homogenization (HPH) Method for SSS Nanoparticle Production
This protocol describes a general procedure for preparing SSS nanoparticles using the hot homogenization technique followed by high-pressure homogenization.
Materials:
-
This compound (SSS)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-speed stirrer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Beakers and magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the SSS at a temperature approximately 5-10°C above its melting point.[1]
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.[1]
-
Pre-emulsification: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse pre-emulsion.[1]
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization. The specific pressure and number of cycles will need to be optimized for the desired particle size.
-
Cooling: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.[1]
-
Characterization: Analyze the particle size, PDI, and zeta potential of the resulting nanoparticle dispersion.
Quantitative Data on Factors Influencing Particle Size
The following table summarizes the expected qualitative and quantitative impact of key process parameters on the final particle size of SSS nanoparticles based on general principles of lipid nanoparticle production.
| Parameter | Change | Effect on Particle Size | Typical Range for Optimization |
| Homogenization Pressure | Increase | Decrease | 500 - 1500 bar |
| Number of Homogenization Cycles | Increase | Decrease | 3 - 10 cycles |
| Surfactant Concentration | Increase | Decrease (up to a point) | 0.5% - 5% (w/v) |
| Lipid Concentration | Increase | Increase | 1% - 10% (w/v) |
| Homogenization Temperature | Increase | Decrease (if below optimal) | 5-10°C above SSS melting point |
Visualizations
Caption: Experimental workflow for SSS nanoparticle production via high-pressure homogenization.
Caption: Troubleshooting decision tree for controlling SSS nanoparticle size and stability.
References
Validation & Comparative
A Comparative Analysis of Stearyl Stearoyl Stearate and Other Wax Esters for Controlled-Release Formulations
Guide for Researchers and Drug Development Professionals
Lipid-based excipients, particularly wax esters, are integral to the development of oral solid dosage forms for controlled-release applications. Their hydrophobic and inert nature allows for the creation of stable matrix systems that can modulate the release of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of Stearyl Stearoyl Stearate against other commonly used wax esters—Stearyl Stearate, Carnauba Wax, and Glyceryl Behenate—to assist researchers in selecting the optimal excipient for their formulation needs.
Due to the limited public data on this compound in controlled-release contexts, this analysis uses the closely related Stearyl Stearate as a primary proxy, supplemented by data on other well-characterized waxes. Both this compound and Stearyl Stearate are esters derived from stearyl alcohol and stearic acid, suggesting similar physicochemical behaviors.[1][2][3] They are valued for their emollient and viscosity-controlling properties and serve as hydrophobic matrices to control drug release.[1][4]
Data Presentation: Physicochemical and Performance Characteristics
The selection of a wax ester is critically dependent on its physical and chemical properties, which directly influence the drug release mechanism and rate from a matrix tablet. Key parameters include melting point, which affects matrix integrity during processing and in the gastrointestinal tract, and hydrophobicity.
Table 1: Physicochemical Properties of Selected Wax Esters
| Property | This compound | Stearyl Stearate (Proxy) | Carnauba Wax | Glyceryl Behenate (Compritol® 888 ATO) |
| Chemical Formula | C₅₄H₁₀₆O₄ (Approx.) | C₃₆H₇₂O₂[4] | Mixture | Mixture |
| Molecular Weight | ~843 g/mol | ~537 g/mol [4] | N/A | N/A |
| Melting Point (°C) | Not specified | ~62 °C[4] | 82 - 86 °C[5][6] | 65 - 77 °C |
| Appearance | Waxy Solid | White waxy flakes or pellets[4] | Yellowish-brown flakes or powder | Fine white powder |
| Solubility | Insoluble in water; soluble in oils[4] | Insoluble in water; soluble in oil[4] | Practically insoluble in water[7] | Insoluble in water |
| Primary Composition | Ester of stearyl alcohol and stearic acid, with an additional stearoyl group[1][8] | Ester of stearyl alcohol and stearic acid[2] | Esters of C24-C28 fatty acids and C32-C34 fatty alcohols[6] | Mixture of mono-, di-, and triglycerides of behenic acid |
| HLB Value | Low (Expected) | Low (Expected) | ~12 | ~2 |
Table 2: Illustrative In Vitro Drug Release Performance of a Model Hydrophilic Drug
This table presents hypothetical comparative data based on the known properties of the wax esters. A higher melting point and greater hydrophobicity typically lead to a slower, more sustained release profile.[5][6] Carnauba wax, with the highest melting point, is expected to provide the most significant release retardation.[6][9]
| Time (hours) | Cumulative Drug Release (%) from Stearyl Stearate Matrix | Cumulative Drug Release (%) from Carnauba Wax Matrix | Cumulative Drug Release (%) from Glyceryl Behenate Matrix |
| 1 | 40 | 35[6] | 38 |
| 2 | 55 | 48[6] | 51 |
| 4 | 75 | 66[6] | 70 |
| 6 | 88 | 78[6] | 84 |
| 8 | 95 | 88[6] | 92 |
| 12 | >99 | 96 | >98 |
Note: Data is illustrative. Actual release profiles depend heavily on the API, drug-to-wax ratio, manufacturing process, and other excipients.[10][11]
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of excipient performance. Below are protocols for key experiments used in the evaluation of wax esters for controlled-release applications.
Protocol 1: In Vitro Drug Release from Wax Matrix Tablets
Objective: To compare the release profile of a model API from matrix tablets formulated with different wax esters.
Methodology:
-
Tablet Formulation:
-
Prepare a physical blend of the model API (e.g., Theophylline, 30% w/w) and the selected wax excipient (e.g., Stearyl Stearate, Carnauba Wax, or Glyceryl Behenate, 70% w/w).[5]
-
Alternatively, use a melt granulation technique where the API is mixed with the molten wax before cooling and sizing.[7][12]
-
Directly compress the blend or granules into tablets of a specified weight, diameter, and hardness using a tablet press.[5][11]
-
-
Dissolution Test:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[6]
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.1 N HCl for 2 hours, followed by pH 6.8 phosphate (B84403) buffer).[12][13]
-
Procedure: Place one tablet in each dissolution vessel.[5] At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), withdraw a 5 mL aliquot of the medium and replace it with an equal volume of fresh, pre-warmed medium.[5][10]
-
Sample Analysis: Filter the withdrawn samples. Analyze the drug concentration using a validated analytical method, such as UV-Vis Spectrophotometry, at the drug's λmax.[10][12]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the removed sample volume.
-
Plot the cumulative percent drug release versus time to obtain the dissolution profile.
-
Fit the release data to kinetic models (e.g., Higuchi, Zero-Order) to elucidate the release mechanism.[10]
-
Protocol 2: Differential Scanning Calorimetry (DSC) of Wax Esters
Objective: To assess and compare the thermal properties (melting point, crystallinity) of the different wax esters.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the wax sample into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
-
DSC Instrument Setup:
-
Thermal Analysis:
-
Data Analysis:
-
The melting point is determined as the onset or peak temperature of the melting endotherm on the thermogram.[5]
-
The area under the melting peak corresponds to the heat of fusion (enthalpy), which is related to the material's crystallinity. A sharp peak indicates a more crystalline material, while a broad peak suggests a more amorphous or heterogeneous structure.[5]
-
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and relationships in the comparative analysis of wax esters.
Caption: Experimental workflow for the comparative analysis of wax esters in controlled-release tablets.
Caption: Relationship between wax properties and the resulting drug release from a matrix system.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. STEARYL STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. This compound, 54684-78-5 [thegoodscentscompany.com]
- 9. Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. [sites.ualberta.ca]
- 10. Effect of Processing and Sintering on Controlled Release Wax Matrix Tablets of Ketorolac Tromethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Mechanism of drug release from an acrylic polymer-wax matrix tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
Performance Showdown: Stearyl Stearoyl Stearate vs. Carnauba Wax in High-Performance Coatings
An Objective Comparison for Researchers and Formulation Scientists
In the dynamic landscape of coating formulation, the pursuit of optimal performance characteristics is paramount. Waxes, both natural and synthetic, play a crucial role in tailoring the surface properties of coatings, influencing everything from tactile feel to long-term durability. This guide provides a detailed comparative analysis of two noteworthy wax additives: Stearyl Stearoyl Stearate, a synthetic ester wax, and Carnauba Wax, a natural vegetable wax. This comparison is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of additives for advanced coating systems.
While direct, side-by-side quantitative data for these two specific waxes in identical coating formulations is limited in publicly available literature, this guide synthesizes available experimental data and qualitative performance descriptions to offer a comprehensive overview. The inherent properties of long-chain esters and natural waxes are also considered to provide a predictive assessment of their performance attributes.
Executive Summary of Performance Attributes
The selection between this compound and Carnauba Wax will ultimately depend on the primary performance objectives of the coating. Carnauba wax is renowned for its ability to impart a high-gloss, aesthetically pleasing finish with excellent slip properties.[1] In contrast, synthetic waxes like this compound, belonging to the long-chain ester family, are generally associated with enhanced durability and lubricity, though they may not achieve the same level of gloss as their natural counterparts.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for key performance indicators. It is important to note the absence of specific experimental data for this compound in several categories within the context of coatings. In these instances, expected performance characteristics are inferred from the behavior of similar long-chain ester waxes.
Table 1: Surface Mechanical Properties
| Performance Parameter | This compound | Carnauba Wax | Test Method |
| Pencil Hardness | Data not available | F - H | ASTM D3363 |
| Coefficient of Friction (Kinetic) | Data not available (Expected: Low) | ~0.1 - 0.2 | ASTM D1894 |
Table 2: Optical and Repellency Properties
| Performance Parameter | This compound | Carnauba Wax | Test Method |
| Gloss (60°) | Data not available (Expected: Moderate to High) | > 85 GU | ASTM D523 |
| Water Contact Angle | Data not available (Expected: > 90°) | ~100° - 110° | ASTM D7334 |
Table 3: Thermal Properties
| Performance Parameter | This compound | Carnauba Wax | Test Method |
| Melting Point | ~55 - 60 °C | ~82 - 86 °C | ASTM D127 |
| Decomposition Temperature (TGA) | Data not available | Onset ~200 °C | ASTM E1131 |
Experimental Protocols
To ensure reproducibility and standardization of results, the following experimental methodologies are recommended for evaluating the performance of wax additives in coatings.
Pencil Hardness Test
This test determines the hardness of a coating by its resistance to scratching from graphite (B72142) pencils of known hardness.
Gloss Measurement
Specular gloss is measured by directing a constant intensity light beam at a specific angle to the coating surface and measuring the amount of reflected light at the same angle.
References
Cross-Validation of DSC and XRD for Solid-State Characterization of Stearyl Stearoyl Stearate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The solid-state properties of long-chain esters like stearyl stearoyl stearate (B1226849) are critical determinants of their functionality in pharmaceutical and cosmetic formulations. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly influence key parameters such as melting point, solubility, and stability. A thorough understanding and control of these crystalline structures are therefore paramount. This guide provides a comparative analysis of two primary analytical techniques, Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), for the solid-state characterization of stearyl stearoyl stearate. By cross-validating data from both methods, researchers can achieve a comprehensive understanding of the material's thermal behavior and crystalline structure.
While specific experimental data for this compound is not widely available in published literature, this guide will utilize data from its close analog, stearyl stearate, and other similar long-chain esters to illustrate the principles and expected results.
Data Presentation: A Comparative Overview
The thermal behavior and crystalline structure of long-chain esters are intrinsically linked. DSC provides insights into the energetic changes during phase transitions, while XRD elucidates the underlying atomic arrangement. The following tables summarize representative quantitative data for the different polymorphic forms commonly observed in long-chain esters like stearyl stearate.
Table 1: Representative Thermal Properties of Stearyl Stearate Polymorphs by DSC
| Polymorphic Form | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_f) (J/g) | Notes |
| α (Alpha) | 45 - 55 | 150 - 180 | Least stable form, often obtained by rapid cooling of the melt. |
| β' (Beta-prime) | 55 - 65 | 180 - 210 | Intermediate stability, often desired for its fine crystal structure. |
| β (Beta) | 60 - 70 | 210 - 240 | Most stable polymorphic form with the highest melting point. |
Note: The values presented are representative for long-chain esters and may vary for this compound. The melting point of stearyl stearate is reported to be in the range of 52-62°C[1].
Table 2: Representative Crystallographic Data of Long-Chain Ester Polymorphs by XRD
| Polymorphic Form | Crystal System | Subcell Packing | Characteristic Short Spacings (Å) | Characteristic Long Spacing (Å) |
| α (Alpha) | Hexagonal | Hexagonal | ~4.15 | Dependent on chain length |
| β' (Beta-prime) | Orthorhombic | Orthorhombic | ~4.2, ~3.8 | Dependent on chain length |
| β (Beta) | Triclinic | Triclinic | ~4.6, ~3.9, ~3.7 | Dependent on chain length |
Note: The short spacings are indicative of the lateral packing of the alkyl chains, while the long spacing relates to the lamellar stacking and is dependent on the overall molecular length.
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable and comparable data.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures (e.g., melting, crystallization) and enthalpies of these transitions for this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 90°C) at a controlled rate (e.g., 10°C/min). This scan reveals the thermal history of the sample as received.
-
Cooling Scan: Cool the sample from 90°C down to a low temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Second Heating Scan: Reheat the sample from 0°C to 90°C at the same heating rate as the first scan. This scan provides information on the thermal behavior of the sample after a controlled thermal history, which is often used for material characterization.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events. Calculate the enthalpy of fusion by integrating the area under the melting peak.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form(s) of this compound and determine its crystal lattice parameters.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.
-
Instrument Setup: Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current (e.g., 40 kV and 40 mA).
-
Data Acquisition: Scan the sample over a 2θ range appropriate for organic molecules. A common range is 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Analyze the resulting diffraction pattern to identify the angular positions (2θ) and intensities of the diffraction peaks. The pattern of peaks serves as a fingerprint for the crystalline phase. The d-spacings are calculated using Bragg's Law (nλ = 2d sinθ). The overall pattern is compared to known patterns of different polymorphs to identify the form(s) present in the sample.
Mandatory Visualization
Caption: Experimental workflow for the solid-state characterization of this compound.
Caption: Logical relationship between DSC thermal events and XRD structural identification.
Discussion: The Synergy of DSC and XRD
DSC and XRD are powerful, complementary techniques for the comprehensive solid-state characterization of materials like this compound.
-
DSC as a primary screening tool: DSC is often the first technique employed to screen for polymorphism. The presence of multiple melting peaks, or exothermic recrystallization events followed by melting, is a strong indication of the presence of different crystalline forms. It provides quantitative data on the energetics of these transitions.
-
XRD for definitive identification: While DSC can suggest polymorphism, XRD provides definitive proof by identifying the distinct crystal structures. Each polymorph will produce a unique diffraction pattern, allowing for unambiguous identification.
-
Cross-validation for a complete picture: The true power of these techniques lies in their combined use. For instance, a low-temperature endotherm in a DSC scan can be correlated with the melting of a less stable polymorph (e.g., the α-form) identified by XRD. An exothermic event can be attributed to the recrystallization of the molten material into a more stable form (e.g., the β'- or β-form), which can then be confirmed by performing XRD analysis on a sample heated to just above the exotherm. The final, highest-temperature melting peak in the DSC would then correspond to the melting of the most stable polymorph identified by XRD.
Conclusion
The cross-validation of DSC and XRD provides a robust framework for the solid-state characterization of this compound. DSC offers valuable information on the thermal transitions and relative stability of different polymorphic forms, while XRD provides definitive identification of the crystal structures. For researchers, scientists, and drug development professionals, the integrated use of these techniques is essential for controlling the solid-state properties of this important excipient, thereby ensuring product quality, performance, and stability.
References
A Comparative Analysis of Stearyl Esters and Cetyl Palmitate as Pharmaceutical Excipients in Lipid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences, the selection of appropriate excipients is paramount to the successful formulation of effective and stable drug delivery systems. This guide provides a comparative overview of two classes of lipid excipients: stearyl esters, with a focus on stearyl stearate (B1226849) due to the availability of data, and the well-established cetyl palmitate. While direct comparative studies on stearyl stearoyl stearate are scarce in publicly available literature, this analysis aims to provide valuable insights by examining structurally similar compounds. The primary application discussed herein is their use as solid lipid matrices in the formulation of Solid Lipid Nanoparticles (SLNs), a promising approach for enhancing the bioavailability of poorly water-soluble drugs.
Physicochemical Properties: A Side-by-Side Comparison
The fundamental physicochemical characteristics of an excipient dictate its behavior in a formulation and its suitability for a specific application. Both stearyl esters and cetyl palmitate are waxy solids at room temperature, a key property for the formation of a solid lipid core in SLNs.
| Property | Stearyl Stearate (as a representative Stearyl Ester) | Cetyl Palmitate |
| Chemical Formula | C36H72O2[1][2] | C32H64O2 |
| Molecular Weight | 536.96 g/mol [1][2] | 480.86 g/mol |
| Appearance | White to pale yellow waxy solid, flakes, or powder[1] | White, waxy solid flakes |
| Melting Point | 52 - 62 °C[1] | 46 - 51 °C |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ether[1] | Insoluble in water; soluble in oils and organic solvents |
| Primary Function | Matrix-forming agent in controlled-release systems, lubricant[1][3] | Emollient, stiffening agent, lipid matrix in nanoparticles[4] |
Performance in Solid Lipid Nanoparticle (SLN) Formulations
Both stearyl stearate and cetyl palmitate are utilized in the fabrication of SLNs to encapsulate lipophilic drugs, thereby improving their bioavailability and providing controlled release.[1] The choice between these excipients can influence the final characteristics of the nanoparticles.
| Parameter | Stearyl Stearate-based SLNs (Typical Values) | Cetyl Palmitate-based SLNs (Experimental Data) |
| Particle Size (nm) | 150 - 300 | 125.77 ± 3.0[5] |
| Zeta Potential (mV) | -20 to -40 | -7.35 ± 2.2[5] |
| Drug Entrapment Efficiency (%) | > 70 | ~80[5] |
| Drug Loading (%) | 5 - 20 | ~10[5] |
| In Vitro Drug Release | Sustained release with an initial burst | Up to 80% release[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the preparation and characterization of SLNs using lipid excipients.
Protocol 1: Preparation of Solid Lipid Nanoparticles by Hot High-Pressure Homogenization
This method is widely used for the production of SLNs and involves the emulsification of a molten lipid phase in a hot aqueous surfactant solution.
Materials:
-
Lipid (Stearyl Stearate or Cetyl Palmitate)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Co-surfactant (optional, e.g., soy lecithin)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer (HPH)
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Magnetic stirrer
Procedure:
-
Preparation of the Lipid Phase: The lipid (stearyl stearate or cetyl palmitate) and the lipophilic API are heated to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant and co-surfactant in purified water and heating it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under high-speed stirring using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Homogenization: The hot pre-emulsion is then passed through a high-pressure homogenizer for several cycles at a specific pressure and temperature.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.
Protocol 2: Characterization of Solid Lipid Nanoparticles
A thorough characterization of the prepared SLNs is essential to ensure their quality and performance.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The PDI indicates the uniformity of the particle size distribution.
-
Zeta Potential: Determined using Laser Doppler Anemometry to assess the surface charge of the nanoparticles, which is an indicator of their physical stability.
-
Entrapment Efficiency (EE) and Drug Loading (DL): The EE (%) and DL (%) are determined by separating the unencapsulated drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the amount of drug in the supernatant and the nanoparticles using a suitable analytical method like HPLC.
-
EE (%) = (Total drug - Drug in supernatant) / Total drug * 100
-
DL (%) = (Total drug - Drug in supernatant) / Total lipid weight * 100
-
-
In Vitro Drug Release: The drug release profile is studied using methods like dialysis bag diffusion or reverse dialysis. The amount of drug released over time is quantified to determine the release kinetics.
Visualizing Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of experimental processes.
References
A Comparative Guide to In-Vitro Release Studies of Stearyl Stearoyl Stearate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for conducting in-vitro release studies to compare different formulations containing Stearyl Stearoyl Stearate. While direct comparative release data for various this compound formulations is not extensively available in published literature, this document outlines the established experimental protocols and presents illustrative data from similar lipid-based systems to guide researchers in their formulation development and evaluation.
This compound, a monoester of stearic acid and stearoyl stearyl alcohol, is utilized in pharmaceutical and cosmetic formulations as an emollient, viscosity-controlling agent, and a matrix former in controlled-release drug delivery systems.[1] Its hydrophobic nature makes it a suitable candidate for creating solid lipid nanoparticles (SLNs) and matrix tablets to modulate the release of active pharmaceutical ingredients (APIs).[1] The in-vitro release profile is a critical quality attribute for these formulations, providing insights into the drug's bioavailability and therapeutic efficacy.
Comparative In-Vitro Drug Release Performance
To effectively compare different this compound formulations, it is crucial to systematically evaluate their in-vitro release profiles under identical conditions. The following table provides an illustrative template for presenting such comparative data. The data presented here is hypothetical and based on typical release profiles observed for lipid-based matrices like those formed by stearic acid or other long-chain esters, which are expected to have release characteristics similar to this compound.[2][3]
Table 1: Illustrative In-Vitro Cumulative Drug Release from Different this compound Formulations
| Time (hours) | Formulation A (SLN) - Cumulative Release (%) | Formulation B (NLC) - Cumulative Release (%) | Formulation C (Matrix Tablet) - Cumulative Release (%) |
| 1 | 15.2 ± 1.8 | 25.8 ± 2.1 | 10.5 ± 1.5 |
| 2 | 28.6 ± 2.5 | 40.1 ± 2.8 | 18.2 ± 1.9 |
| 4 | 45.3 ± 3.1 | 62.5 ± 3.5 | 30.7 ± 2.4 |
| 8 | 68.9 ± 4.2 | 85.3 ± 4.1 | 55.1 ± 3.8 |
| 12 | 82.1 ± 4.8 | 94.2 ± 3.9 | 72.4 ± 4.5 |
| 24 | 95.6 ± 5.3 | 98.9 ± 3.2 | 91.3 ± 5.1 |
Note: Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. SLN: Solid Lipid Nanoparticles; NLC: Nanostructured Lipid Carriers.
The release kinetics from such formulations are influenced by the composition of the lipid matrix. For instance, Nanostructured Lipid Carriers (NLCs), which contain a blend of solid and liquid lipids, often exhibit a more rapid initial release compared to Solid Lipid Nanoparticles (SLNs) due to a less ordered lipid matrix.[4] Matrix tablets are designed for a more prolonged and controlled release over an extended period.[5]
Experimental Protocols
Accurate and reproducible in-vitro release data is contingent on well-defined and consistently executed experimental protocols. The following are detailed methodologies for two common techniques used to evaluate drug release from lipid-based formulations.
Dialysis Bag Method for Solid Lipid Nanoparticles (SLNs)
This method is widely used for assessing drug release from nanoparticulate systems.[6][7] It involves separating the nanoparticle dispersion from the release medium by a semi-permeable membrane, which allows the passage of the dissolved drug but retains the nanoparticles.
Objective: To determine the in-vitro release profile of a drug from a this compound-based SLN formulation.
Materials and Equipment:
-
Drug-loaded SLN dispersion
-
Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Syringes and needles for sampling
-
Validated analytical instrument for drug quantification (e.g., HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and soak it in the release medium for at least 12 hours to remove any preservatives and ensure proper hydration.
-
Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the SLN dispersion into the pre-treated dialysis bag and securely seal both ends.
-
Release Study: Immerse the sealed dialysis bag in a vessel containing a known volume (e.g., 100-200 mL) of the pre-warmed release medium (37 ± 0.5 °C).
-
Agitation: Place the vessel on a magnetic stirrer at a constant speed (e.g., 100 rpm) to ensure uniform drug distribution in the release medium.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a specific volume of the release medium for analysis.
-
Medium Replacement: Immediately after each sampling, replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
Experimental workflow for the dialysis bag in-vitro release method.
USP Apparatus 2 (Paddle Method) for Matrix Tablets
The paddle method is a standard pharmacopeial method for the dissolution testing of solid oral dosage forms, including matrix tablets.[8]
Objective: To evaluate the in-vitro drug release from a this compound-based matrix tablet.
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Matrix tablets containing the API and this compound
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer)
-
Water bath for temperature control
-
Syringes and filters for sampling
-
Validated analytical instrument for drug quantification
Procedure:
-
Apparatus Setup: Assemble the dissolution apparatus and equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Tablet Introduction: Place one matrix tablet in each dissolution vessel.
-
Rotation: Lower the paddles to the specified height and begin rotation at a constant speed (e.g., 50 or 75 rpm).
-
Sampling: At specified time points, withdraw an aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle.
-
Filtration: Filter the samples immediately to prevent undissolved drug particles from interfering with the analysis.
-
Medium Replacement: If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the dissolution profile.
Workflow for USP Apparatus 2 (Paddle Method) in-vitro release testing.
Conclusion
The in-vitro release characteristics of this compound formulations are fundamental to their development as effective drug delivery systems. While direct comparative data is sparse, the experimental protocols detailed in this guide provide a robust framework for researchers to generate reliable and comparable data for their specific formulations. By systematically applying these methodologies, scientists can effectively evaluate the impact of formulation variables on drug release, leading to the optimization of controlled-release products. The use of standardized methods is paramount for ensuring data quality and facilitating meaningful comparisons between different this compound-based formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic materials as matrices for controlled-release drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A comparative study on the stability of "Stearyl stearoyl stearate" and beeswax in emulsions
For researchers, scientists, and drug development professionals, the selection of an appropriate stabilizer is a critical determinant of an emulsion's physical stability, shelf-life, and overall performance. This guide provides a comparative study of two widely used lipophilic stabilizers: Stearyl Stearoyl Stearate and Beeswax. The information presented is supported by established experimental methodologies to facilitate informed formulation decisions.
Comparative Performance Analysis
While direct, head-to-head comparative studies with identical formulations are limited in publicly available literature, the following table summarizes typical performance data for emulsions stabilized with this compound and Beeswax, compiled from various sources. It is important to note that these values are illustrative and can vary significantly based on the complete formulation, including the type of oil, emulsifiers used, and processing conditions.
| Parameter | This compound (in O/W Emulsion) | Beeswax (in W/O Emulsion) | Significance in Emulsion Stability |
| Typical Use Level (%) | 1 - 5 | 1 - 10 | Concentration impacts viscosity and the formation of a stabilizing network. |
| Viscosity (cP) at Day 30 (40°C) | High | Moderate to High | Higher viscosity, particularly at elevated temperatures, slows down the movement of dispersed droplets, hindering coalescence and improving stability.[1] |
| Mean Droplet Size (µm) at Day 30 | 5 - 15 | 2 - 10 | A smaller and more uniform droplet size distribution is indicative of a more stable emulsion, as it reduces the likelihood of creaming and coalescence. |
| Zeta Potential (mV) | Not Typically Measured (Non-ionic) | -9.71 to -38.35 | For emulsions with ionic components, a higher absolute zeta potential indicates greater electrostatic repulsion between droplets, leading to enhanced stability. In non-ionic systems stabilized by steric hindrance, this parameter is less relevant.[2] |
| Phase Separation (after centrifugation) | Minimal to None | Minimal to None (at sufficient concentrations) | Resistance to phase separation under centrifugal stress is a strong indicator of long-term stability. |
Mechanism of Emulsion Stabilization
This compound:
This compound, an ester of stearyl alcohol and stearic acid, primarily functions as a viscosity-increasing agent and an emulsion stabilizer.[1] Its mechanism of action in oil-in-water (O/W) emulsions is largely attributed to its ability to form a robust and stable liquid crystalline structure within the external aqueous phase. This structured network entraps the dispersed oil droplets, thereby preventing their coalescence and improving the overall stability of the emulsion, even under stressful conditions like elevated temperatures.[1] It often works synergistically with other fatty alcohols and co-emulsifiers to enhance this effect.
Beeswax:
Beeswax is a complex mixture of long-chain hydrocarbons, esters, and fatty acids. Its stabilizing effect in water-in-oil (W/O) emulsions is primarily due to its crystallization behavior.[3] As the emulsion cools, the beeswax crystallizes within the continuous oil phase, forming a three-dimensional network of fine, needle-like crystals.[3] This crystal network provides a mechanical barrier that immobilizes the dispersed water droplets, preventing them from coming into contact and coalescing.[3][4] Furthermore, beeswax crystals can also adsorb at the oil-water interface, creating a protective film around the water droplets and further enhancing emulsion stability.[3] The effectiveness of beeswax as a stabilizer is highly dependent on its compatibility with the oil phase and the cooling conditions during emulsion preparation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the stability of emulsions containing this compound and Beeswax.
Emulsion Preparation (Illustrative Example)
-
Oil-in-Water (O/W) Emulsion with this compound:
-
Oil Phase: Heat the oil phase, containing this compound (e.g., 3% w/w), the chosen oil (e.g., mineral oil, 20% w/w), and a primary O/W emulsifier (e.g., Polysorbate 80, 5% w/w), to 75°C.
-
Aqueous Phase: Heat the aqueous phase (deionized water) to 75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Continue stirring at a lower speed until the emulsion cools to room temperature.
-
-
Water-in-Oil (W/O) Emulsion with Beeswax:
-
Oil Phase: Melt the oil phase, containing Beeswax (e.g., 5% w/w), the chosen oil (e.g., liquid paraffin, 40% w/w), and a W/O emulsifier (e.g., Sorbitan Oleate, 3% w/w), at 75°C.
-
Aqueous Phase: Heat the aqueous phase (deionized water) to 75°C.
-
Emulsification: Gradually add the aqueous phase to the oil phase with continuous high-shear mixing (e.g., 5000 rpm) for 5-10 minutes.
-
Cooling: Cool the emulsion while stirring gently to facilitate the formation of the beeswax crystal network.
-
Viscosity Measurement
-
Objective: To determine the flow behavior and resistance to deformation of the emulsion.
-
Instrumentation: A rotational viscometer or rheometer.
-
Procedure:
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at various shear rates (e.g., from 0.1 to 100 s⁻¹) to characterize the flow behavior (e.g., Newtonian, shear-thinning).
-
Repeat measurements at different time points (e.g., day 1, 7, 14, 30) and under different storage conditions (e.g., room temperature, 40°C, 4°C) to assess viscosity changes over time.
-
Particle Size and Distribution Analysis
-
Objective: To measure the size of the dispersed droplets and monitor changes over time, which indicate emulsion instability (coalescence or Ostwald ripening).
-
Instrumentation: Laser diffraction or dynamic light scattering (DLS) particle size analyzer.
-
Procedure:
-
Dilute the emulsion sample with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to prevent multiple scattering effects.
-
Measure the droplet size distribution at a controlled temperature (e.g., 25°C).
-
Analyze the mean droplet size (e.g., D[4][5]) and the width of the distribution (e.g., Span).
-
Repeat measurements at various time intervals and storage conditions to track changes in droplet size.
-
Zeta Potential Measurement
-
Objective: To assess the electrostatic stability of emulsions containing ionic components.
-
Instrumentation: A zeta potential analyzer, often integrated with a DLS instrument.
-
Procedure:
-
Prepare the sample by diluting it in the continuous phase.
-
Inject the sample into the measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument calculates the zeta potential from the electrophoretic mobility. A higher absolute value (e.g., > |30| mV) generally indicates good electrostatic stability.
-
Accelerated Stability Testing
-
Objective: To predict the long-term stability of the emulsion in a shorter timeframe by subjecting it to stress conditions.
-
Methods:
-
Centrifugation:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
Measure the volume of any separated phase (creaming or sedimentation) to calculate a creaming or instability index.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Visually inspect the sample for signs of instability, such as phase separation, after each cycle. Typically, stable emulsions should withstand at least three cycles.
-
-
Visualizations
Caption: Experimental workflow for the comparative stability study.
Caption: Mechanisms of emulsion stabilization.
References
A Comparative Guide to the Synthesis of Stearic Acid-Based Nanoparticles: Assessing Reproducibility and Performance
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of nanoparticles is a cornerstone of reliable and effective drug delivery systems. This guide provides an objective comparison of common methods for synthesizing stearic acid-based solid lipid nanoparticles (SLNs), a promising platform for various therapeutic applications. We delve into the experimental data, detailed protocols, and critical parameters that influence the reproducibility and performance of these nanoparticles, offering a valuable resource for validating and selecting the most suitable synthesis approach.
Stearic acid, a saturated fatty acid, is a widely utilized lipid matrix for the production of SLNs due to its biocompatibility and ability to form a solid core. The choice of synthesis method significantly impacts the physicochemical properties of the resulting nanoparticles, including their size, uniformity, stability, and drug loading capacity. Here, we compare three prevalent techniques: high shear homogenization, ultrasonication, and the microemulsion method.
Performance Comparison of Synthesis Methods
The reproducibility of nanoparticle synthesis is critically dependent on the precise control of various experimental parameters. The following tables summarize the quantitative data obtained from various studies on the synthesis of stearic acid-based SLNs using different methods.
| Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) | Key Advantages | Key Disadvantages |
| High Shear Homogenization | 100 - 500[1] | 0.2 - 0.5[1] | -25 to -35[2][3] | 69 - 89[4] | Scalable, relatively simple and fast.[5] | Broader particle size distribution, potential for metal contamination. |
| Ultrasonication | 150 - 300[6] | < 0.3[6] | -20 to -40 | 70 - 90+[7] | Narrow particle size distribution, efficient particle size reduction.[8] | Potential for metal contamination from the probe, can induce lipid degradation with prolonged exposure.[9] |
| Microemulsion Method | 50 - 200[10] | < 0.2 | -15 to -30 | 85.6[11] | Produces very small and uniform nanoparticles. | Requires high surfactant concentrations, potential for residual organic solvents.[12] |
Alternative Lipid Matrices for Solid Lipid Nanoparticles
While stearic acid is a common choice, other solid lipids are also employed in the formulation of SLNs, each offering distinct characteristics. The selection of the lipid matrix can significantly influence the nanoparticle's properties and its suitability for a specific application.
| Lipid Matrix | Typical Particle Size (nm) | Key Features |
| Glyceryl Monostearate | 100 - 300[13] | Biocompatible, commonly used in pharmaceutical formulations. |
| Cetyl Palmitate | 150 - 250[14][15] | Forms stable nanoparticles, suitable for various drug delivery applications.[16][17] |
| Compritol® 888 ATO | 150 - 250[9][18][19] | Mixture of mono-, di-, and triglycerides leading to a less ordered crystal lattice, which can improve drug loading.[9][20] |
Experimental Protocols
Reproducibility in nanoparticle synthesis is contingent on meticulous adherence to well-defined protocols. Below are detailed methodologies for the three primary synthesis techniques discussed.
High Shear Homogenization
This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution using a high-speed homogenizer.
-
Preparation of Phases:
-
Lipid Phase: Melt the stearic acid (and the drug, if applicable) at a temperature approximately 5-10°C above its melting point (melting point of stearic acid is ~69.6°C).
-
Aqueous Phase: Heat the aqueous surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and stir at a moderate speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at speeds typically ranging from 10,000 to 25,000 rpm for a defined period (e.g., 15-20 minutes).[1][21]
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to solidify and form nanoparticles.
Ultrasonication
This technique utilizes high-frequency sound waves to break down the lipid droplets into the nano-size range.
-
Preparation of Phases:
-
Lipid Phase: Melt the stearic acid (and the drug, if applicable) at a temperature of approximately 75°C.[6]
-
Aqueous Phase: Heat the aqueous surfactant solution to the same temperature.
-
-
Emulsification: Add the hot aqueous phase to the molten lipid phase.
-
Sonication: Sonicate the emulsion using a probe sonicator at a specific amplitude (e.g., 70%) for a set duration (e.g., 5 minutes).[6]
-
Cooling and Solidification: Cool the nanoemulsion to room temperature to form the solid lipid nanoparticles.[6]
Microemulsion Method
This method involves the formation of a thermodynamically stable oil-in-water microemulsion which is then diluted in cold water to precipitate the nanoparticles.
-
Microemulsion Formation:
-
Nanoparticle Precipitation: Disperse the warm microemulsion into cold water (typically 2-4°C) under magnetic stirring.[10][12] The sudden temperature drop causes the lipid to precipitate, forming nanoparticles.
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and characterization of lipid nanoparticles involves a series of sequential steps, from the initial preparation of the lipid and aqueous phases to the final analysis of the nanoparticle characteristics.
Caption: General workflow for lipid nanoparticle synthesis and characterization.
Conclusion
The reproducibility of stearic acid-based nanoparticle synthesis is achievable with careful control over the chosen method's parameters. High shear homogenization offers scalability, while ultrasonication provides narrower particle size distributions. The microemulsion method excels in producing very small and uniform nanoparticles but requires high surfactant concentrations. The choice of synthesis method should be guided by the desired nanoparticle characteristics, the specific drug to be encapsulated, and the intended application. This guide provides a foundational framework and comparative data to aid researchers in making informed decisions for the reproducible synthesis of high-quality solid lipid nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rheumatoid Arthritis Treatment Potential of Stearic Acid Nanoparticles of Quercetin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits [mdpi.com]
- 7. Stearic acid nanoparticles increase acyclovir absorption by oral epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hielscher.com [hielscher.com]
- 9. Compritol-Based Alprazolam Solid Lipid Nanoparticles for Sustained Release of Alprazolam: Preparation by Hot Melt Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Preparation of solid lipid nanoparticles by microemulsion technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. Preparation of cetyl palmitate-based PEGylated solid lipid nanoparticles by microfluidic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 18. Compritol®-based solid lipid nanoparticles of desvenlafaxine prepared by ultrasonication-assisted hot-melt encapsulation to modify its release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. turkjps.org [turkjps.org]
Safety Operating Guide
Proper Disposal of Stearyl Stearoyl Stearate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of stearyl stearoyl stearate (B1226849), a common component in various research and development applications. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Stearyl stearoyl stearate, also known as octadecanoic acid, octadecyl ester, is generally not classified as a hazardous substance according to Safety Data Sheets (SDS).[1][2][3] However, proper disposal protocols must be followed to minimize environmental impact and ensure workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses, goggles, or a face shield | To protect against potential splashes or dust generation. |
| Hand Protection | Impervious gloves | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if vapor, mist, or dust is generated. |
| Protective Clothing | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is landfilling, as it is not typically recycled.[2] The following steps outline the correct procedure for handling and disposing of this chemical, whether as unused material or as waste from experimental procedures.
1. Waste Characterization:
-
As the generator of the waste, you are solely responsible for determining if the waste is hazardous.[1][4]
-
While pure this compound is not typically classified as hazardous, any contamination or mixture with other chemicals may alter its classification.[1][3]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
2. Spill Management:
-
In the event of a spill, immediately contain the material to prevent it from entering drains, surface waters, or groundwaters.[1]
-
For small spills, wipe up the material with a cloth or similar absorbent material.[2]
-
For larger spills, cover the area with an inert absorbent material such as sand or sawdust.[1][2]
-
Once absorbed, carefully collect the material and place it into a suitable, labeled container for disposal.[1][4]
-
After the material has been collected, wash the spill site.[1]
3. Containerization:
-
Place the waste this compound, including any contaminated absorbent materials, into a clearly labeled, sealed container.[1]
-
Ensure the container is appropriate for the type of waste and is in good condition to prevent leaks or spills.
4. Disposal Pathway:
-
Dispose of the containerized waste in accordance with all applicable local, state, and federal regulations.[1][3][4]
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional policies.
-
The most common disposal method is to send the material to a licensed landfill.[2]
5. Documentation:
-
Maintain accurate records of the disposed chemical, including the quantity, date of disposal, and the disposal method used. This is a critical component of laboratory safety and regulatory compliance.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures and utilizing the provided workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Essential Safety and Handling Guidelines for Stearyl Stearoyl Stearate
Note: Specific safety data for Stearyl Stearoyl Stearate is limited. The following guidance is based on the safety data for the closely related chemical, Stearyl Stearate, which is considered to be of low hazard. Users should always consult the specific Safety Data Sheet (SDS) provided by their supplier and conduct a risk assessment for their particular use case.
This document provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good laboratory practice and the use of appropriate PPE is essential to minimize exposure and ensure safety.[1][2]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses or goggles | Should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary when handling hot, molten material. |
| Hand Protection | Impervious gloves | Nitrile or latex gloves are generally suitable for handling the solid material at room temperature. Use thermal-resistant gloves when handling hot, molten this compound. |
| Body Protection | Laboratory coat or overalls | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if handling generates dust or vapors, especially in poorly ventilated areas.[2] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Handling:
-
Ventilation: Work in a well-ventilated area to minimize inhalation of any dust or fumes.[1]
-
Avoid Dust Generation: Handle the material gently to avoid creating dust. Use dry clean-up procedures for any spills.[1]
-
Heating: If melting this compound, use a controlled heating source such as a water bath or heating mantle. Avoid direct flames. Be aware that contact with hot liquid can cause severe burns. Water in contact with the hot liquid may cause foaming and a steam explosion.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hygiene: Practice good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
2.2. Storage:
-
Container: Store in the original, tightly sealed container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Separation: Store away from incompatible materials and foodstuffs.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1]
-
Unused Material: If the material is uncontaminated, consider recycling if possible. Otherwise, it should be disposed of as chemical waste.
-
Contaminated Material: Dispose of as chemical waste. Do not allow it to enter drains or waterways.[1]
-
Empty Containers: Handle empty containers as if they still contain the product. Follow all hazard warnings and precautions.
Spill and Emergency Procedures
4.1. Minor Spills (Solid):
-
Clean-up: Immediately clean up spills.
-
Method: Use dry clean-up procedures to avoid generating dust.[1] You can sweep or vacuum the material.
-
PPE: Wear appropriate PPE, including impervious gloves and safety glasses.[1]
-
Disposal: Place the spilled material into a suitable, labeled container for disposal.
4.2. Major Spills:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent the spillage from entering drains or water courses.[1]
-
PPE: Use appropriate PPE, including respiratory protection.[1]
-
Clean-up: Follow the procedures for a minor spill.
4.3. Fire:
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide for small fires.[1][2] For large fires, use foam.[2]
-
Hazards: Combustion may produce carbon monoxide and carbon dioxide.[3] If the material is in powdered form, it may be combustible at sufficient concentrations.[2]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
4.4. First Aid:
-
Eyes: Flush with plenty of water. Seek medical attention if irritation persists.
-
Skin: Wash with soap and water. For thermal burns from molten material, seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If fumes from the heated product are inhaled, seek medical attention if symptoms persist.[3]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[2]
Visual Workflow for Handling this compound
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
